Impurity C of Calcitriol
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C35H49N3O5 |
|---|---|
分子量 |
591.8 g/mol |
IUPAC名 |
(10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione |
InChI |
InChI=1S/C35H49N3O5/c1-21(10-9-16-34(3,4)43)27-13-14-28-26-20-30(25-18-24(39)19-31(40)22(25)2)38-33(42)36(23-11-7-6-8-12-23)32(41)37(38)29(26)15-17-35(27,28)5/h6-8,11-12,20-21,24,27-31,39-40,43H,9-10,13-19H2,1-5H3/t21-,24-,27-,28+,29?,30?,31+,35-/m1/s1 |
InChIキー |
AYDPRRXRNSGAGP-SOWNFDNZSA-N |
異性体SMILES |
CC1=C(C[C@H](C[C@@H]1O)O)C2C=C3[C@@H]4CC[C@@H]([C@]4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)[C@H](C)CCCC(C)(C)O |
正規SMILES |
CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)(C)O |
製品の起源 |
United States |
Foundational & Exploratory
what is the chemical structure of Calcitriol Impurity C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the hormonally active form of vitamin D3, is a critical regulator of calcium and phosphate homeostasis. As with any active pharmaceutical ingredient (API), the purity of calcitriol is paramount for its safety and efficacy. Calcitriol Impurity C is a known process-related impurity that can arise during the synthesis of calcitriol. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical considerations for Calcitriol Impurity C.
Chemical Structure and Identification
Calcitriol Impurity C is chemically known as the triazoline adduct of pre-calcitriol . It is formed through a Diels-Alder reaction between pre-calcitriol, a thermal isomer of calcitriol, and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a reagent sometimes used in the analysis or purification of vitamin D analogs.
-
IUPAC Name: (6aR,7R,9aR)-11-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][1][2][3]triazolo[1,2a]cinnoline-1,3(2H)-dione[1]
-
Synonyms: Pre-Calcitriol Triazoline Adduct, Pre-Calcitriol PTAD Adduct[1]
-
CAS Number: 86307-44-0[1]
-
Molecular Formula: C35H49N3O5[1]
-
Molecular Weight: 591.78 g/mol [1]
The formation of this impurity is a [4+2] cycloaddition, where the s-cis diene system of pre-calcitriol reacts with the dienophile PTAD.
Quantitative Data
Comprehensive experimental spectroscopic data for the isolated Calcitriol Impurity C is not widely available in the public domain. However, based on information from various chemical suppliers and analytical studies on similar vitamin D adducts, the following properties can be summarized.
| Property | Value | Reference(s) |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | >130 °C (decomposition) | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [1] |
| Purity (typical) | >98% (by HPLC) | [1] |
| Storage Temperature | 2-8 °C |
Experimental Protocols
A specific, detailed preparative synthesis protocol for Calcitriol Impurity C is not publicly available. However, the formation of PTAD adducts of vitamin D and its metabolites is a well-established reaction, often used for derivatization prior to LC-MS/MS analysis to enhance ionization and detection sensitivity. The following is a representative experimental protocol for the derivatization of a vitamin D metabolite with PTAD, which illustrates the chemical principles of the formation of Calcitriol Impurity C.
Representative Protocol for PTAD Derivatization of a Vitamin D Metabolite
Objective: To form the PTAD adduct of a vitamin D analog for analytical purposes. This protocol can be adapted for the synthesis of Calcitriol Impurity C on a larger scale with appropriate modifications for purification.
Materials:
-
Pre-calcitriol
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution in acetonitrile (e.g., 0.5 mg/mL)
-
Acetonitrile (ACN), HPLC grade
-
Vortex mixer
-
Reaction vials
Procedure:
-
Sample Preparation: Dissolve a known amount of pre-calcitriol in acetonitrile in a reaction vial.
-
Derivatization: Add an excess of the PTAD solution in acetonitrile to the pre-calcitriol solution.
-
Reaction: Vortex the mixture and allow it to react at room temperature. The reaction is typically rapid and should be complete within 1 hour. The disappearance of the red color of the PTAD solution can indicate the completion of the reaction.
-
Analysis: The resulting solution containing the PTAD adduct can be directly analyzed by techniques such as HPLC or LC-MS/MS.
-
Purification (for preparative scale): For isolation of the adduct, the reaction mixture would be concentrated under reduced pressure, and the residue would be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The fractions containing the product would be identified by TLC, pooled, and evaporated to yield the purified Calcitriol Impurity C.
Note: This is a generalized protocol. Optimization of reaction conditions, stoichiometry, and purification methods would be necessary for the efficient synthesis and isolation of Calcitriol Impurity C.
Visualizations
Formation of Calcitriol Impurity C
The following diagram illustrates the Diels-Alder reaction between pre-calcitriol and PTAD to form Calcitriol Impurity C.
Caption: Formation of Calcitriol Impurity C via Diels-Alder reaction.
Analytical Workflow for Vitamin D Impurities
This diagram outlines a general workflow for the analysis of vitamin D and its impurities, including the derivatization step that can lead to the formation of adducts like Calcitriol Impurity C.
Caption: General analytical workflow for vitamin D impurities.
Signaling Pathways and Biological Activity
There is no specific information available in the scientific literature regarding the direct involvement of Calcitriol Impurity C in any biological signaling pathways or its specific biological activity. Its primary relevance is as a process-related impurity in the manufacturing of calcitriol. The biological activity of calcitriol itself is well-documented and is mediated through the vitamin D receptor (VDR), influencing calcium and phosphate metabolism and cellular differentiation. Any potential biological effect of Impurity C would need to be specifically evaluated.
Conclusion
Calcitriol Impurity C is the triazoline adduct of pre-calcitriol, formed via a Diels-Alder reaction with PTAD. While its chemical structure is well-defined, detailed public information on its preparative synthesis, specific spectroscopic data, and biological activity is limited. The information and representative protocols provided in this guide serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of calcitriol. The analytical methods described, which utilize PTAD derivatization, are powerful tools for the sensitive detection of vitamin D metabolites and their impurities.
References
Synthesis and Characterization of the Pre-Calcitriol PTAD Adduct: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the pre-calcitriol 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) adduct. This Diels-Alder adduct is of significant interest for its role as a stable derivative of the thermally labile pre-calcitriol, facilitating its quantification and study. Furthermore, the modification of the vitamin D core through PTAD adduction opens avenues for investigating novel biological activities.
Introduction
Calcitriol, the hormonally active form of vitamin D, exists in a temperature-dependent equilibrium with its precursor, pre-calcitriol. The inherent instability of pre-calcitriol complicates its direct analysis. The Diels-Alder reaction of the cis-triene system of pre-calcitriol with a potent dienophile, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), yields a stable, covalent adduct. This derivatization strategy is crucial for the accurate measurement of vitamin D metabolites in various biological matrices. This guide details the synthetic protocol, purification methods, and comprehensive characterization of the pre-calcitriol-PTAD adduct.
Synthesis of the Pre-Calcitriol PTAD Adduct
The synthesis involves a [4+2] cycloaddition reaction between the s-cis conjugated diene system of pre-calcitriol and the dienophile PTAD. As pre-calcitriol is in thermal equilibrium with calcitriol, the reaction is typically performed by heating a solution of calcitriol to favor the formation of the pre-isomer, which is then trapped by PTAD.
Experimental Protocol: Synthesis
Objective: To synthesize the pre-calcitriol-PTAD adduct via a Diels-Alder reaction.
Materials:
-
Calcitriol
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Anhydrous Acetonitrile (ACN)
-
Triethylamine (TEA)
-
Chloroform
-
Nitrogen gas
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
Procedure:
-
Preparation of Pre-Calcitriol Solution: A solution of calcitriol (e.g., 1 mg/mL) is prepared in a suitable solvent such as acetonitrile or a chloroform/triethylamine mixture. The thermal equilibrium is shifted towards pre-calcitriol by heating the solution. For instance, a solution of calcitriol in a mixture of 9 mL of chloroform and 1 mL of triethylamine can be heated at 60°C for approximately 2 hours.[1]
-
Diels-Alder Reaction: To the heated solution containing pre-calcitriol, a solution of PTAD in the same solvent is added dropwise. A slight molar excess of PTAD is typically used to ensure complete trapping of the pre-calcitriol. The reaction is highly efficient and proceeds rapidly at room temperature or slightly elevated temperatures. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Reaction Quenching and Work-up: Once the reaction is complete, it can be quenched by the addition of a small amount of water. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting residue contains the pre-calcitriol-PTAD adduct along with any unreacted starting materials and byproducts.
Purification of the Pre-Calcitriol PTAD Adduct
Purification of the adduct is critical to remove unreacted PTAD, remaining calcitriol, and any side products. Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for obtaining a highly pure product.
Experimental Protocol: Preparative RP-HPLC
Objective: To purify the pre-calcitriol-PTAD adduct from the crude reaction mixture.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
The crude pre-calcitriol-PTAD adduct dissolved in a minimal amount of the mobile phase
Procedure:
-
Column Equilibration: The preparative C18 column is equilibrated with a starting mixture of mobile phase A and B (e.g., 70:30 A:B) until a stable baseline is achieved.
-
Sample Injection: The dissolved crude product is injected onto the column.
-
Gradient Elution: A linear gradient is applied to increase the proportion of mobile phase B over time, for example, from 30% to 100% B over 40 minutes. The flow rate will depend on the column dimensions but is typically in the range of 15-25 mL/min for a 21.2 mm ID column.
-
Fraction Collection: The eluent is monitored by a UV detector at a wavelength where the adduct absorbs strongly (e.g., 254 nm or 265 nm). Fractions corresponding to the major peak of the adduct are collected.
-
Product Recovery: The collected fractions are combined, and the solvent is removed under reduced pressure to yield the purified pre-calcitriol-PTAD adduct.
Characterization of the Pre-Calcitriol PTAD Adduct
Comprehensive characterization is essential to confirm the structure and purity of the synthesized adduct. The following techniques are employed:
High-Performance Liquid Chromatography (HPLC)
Analytical HPLC is used to assess the purity of the final product.
Table 1: Analytical HPLC Parameters
| Parameter | Value |
| Column | C18 (e.g., 150 x 4.6 mm, 2.7 µm) |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |
| Detection | UV at 264 nm |
| Column Temperature | 50°C |
| Expected Outcome | A single major peak indicating high purity. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the exact mass of the adduct, confirming its elemental composition. Tandem mass spectrometry (MS/MS) reveals its fragmentation pattern, which is characteristic of the structure. The molecular formula for the pre-calcitriol PTAD adduct is C₃₅H₄₉N₃O₅, with a corresponding molecular weight of 591.79 g/mol .
Table 2: Mass Spectrometry Data
| Technique | Parameter | Expected Value |
| HRMS (ESI+) | [M+H]⁺ | m/z 592.3745 |
| MS/MS | Collision Energy | 20-40 eV |
| Major Fragment Ions | Characteristic fragments corresponding to the loss of water, and cleavage of the side chain and the PTAD moiety. A common fragment for PTAD adducts of vitamin D is observed around m/z 314. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed molecular structure of the adduct.
Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenyl Protons | 7.2-7.5 (m, 5H) | 125-135 |
| Olefinic Protons | 5.0-6.5 (m) | 110-145 |
| CH-OH | 3.5-4.5 (m) | 65-75 |
| Methyl Protons | 0.5-1.3 (s, d) | 12-29 |
| PTAD Carbonyls | - | ~170 |
Note: The exact chemical shifts and coupling constants would need to be determined from the actual spectra of the purified compound.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretch (hydroxyl groups) |
| ~3050 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic) |
| ~1700, ~1750 | C=O stretch (triazolinedione carbonyls) |
| ~1600 | C=C stretch (aromatic and olefinic) |
| ~1400 | N-N stretch |
Experimental and Logical Workflows
The following diagrams illustrate the synthesis and characterization workflows.
Caption: Synthesis workflow for the pre-calcitriol PTAD adduct.
Caption: Characterization workflow for the purified adduct.
Signaling Pathways and Biological Activity
While calcitriol exerts its biological effects primarily through the nuclear vitamin D receptor (VDR), leading to the regulation of gene expression involved in calcium homeostasis and cellular differentiation, the specific signaling pathways of the pre-calcitriol-PTAD adduct are not well-characterized. The covalent modification with PTAD significantly alters the molecule's shape and polarity, which may affect its interaction with the VDR. Some studies on other PTAD-vitamin D adducts suggest potential VDR-independent biological activities, such as anti-cancer properties. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by the pre-calcitriol-PTAD adduct.
Caption: Simplified calcitriol signaling pathway via the VDR.
Conclusion
This technical guide provides a framework for the synthesis, purification, and characterization of the pre-calcitriol-PTAD adduct. The detailed protocols and expected analytical data serve as a valuable resource for researchers in the fields of vitamin D metabolism, analytical chemistry, and drug development. The stable nature of this adduct makes it an essential tool for accurate quantification of pre-calcitriol, and its unique structure warrants further investigation into its potential biological activities.
References
In-Depth Technical Guide to Calcitriol Impurity C (CAS Number: 86307-44-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the biologically active form of vitamin D, is a critical hormone regulating calcium and phosphorus homeostasis. As with any active pharmaceutical ingredient (API), the purity of calcitriol is paramount to its safety and efficacy. This technical guide provides a comprehensive overview of Calcitriol Impurity C, a known process-related impurity. This document details its chemical identity, synthesis, analytical characterization, and potential biological relevance, offering a valuable resource for researchers and professionals in drug development and quality control.
Chemical and Physical Properties
Calcitriol Impurity C is chemically known as the triazoline adduct of pre-calcitriol. Its formation involves a Diels-Alder reaction between pre-calcitriol, a precursor in the synthesis of calcitriol, and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).
| Property | Value |
| CAS Number | 86307-44-0 |
| Chemical Name | (4aR,6aR,7R,9aR,11S)-11-((3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl)-7-((R)-6-hydroxy-6-methylheptan-2-yl)-6a-methyl-2-phenyl-4a,6,6a,7,8,9,9a,11-octahydro-1H,5H-cyclopenta[f][1][2][3]triazolo[1,2-a]cinnoline-1,3(2H)-dione |
| Synonyms | Triazoline adduct of pre-calcitriol, pre-Calcitriol PTAD Adduct |
| Molecular Formula | C35H49N3O5 |
| Molecular Weight | 591.79 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C, protected from light |
Synthesis and Formation
The formation of Calcitriol Impurity C is a consequence of the synthetic route to calcitriol, where pre-calcitriol is an intermediate. The dienophilic reagent 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is often used to protect the diene system of vitamin D analogues during synthesis. If pre-calcitriol is present, it can react with PTAD to form the stable triazoline adduct, which is Calcitriol Impurity C.
General Synthetic Workflow
Experimental Protocols
Synthesis of the 4-phenyl-1,2,4-triazoline-3,5-dione Adduct of Vitamin D3 (General Procedure)
This protocol is based on the general principles of the reaction between PTAD and vitamin D analogues and should be adapted and optimized for the specific synthesis of Calcitriol Impurity C.
Materials:
-
Vitamin D3 (as a model substrate)
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Anhydrous solvent (e.g., dichloromethane, ethyl acetate)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Dissolve Vitamin D3 in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione in the same solvent dropwise to the Vitamin D3 solution at room temperature. The reaction is typically rapid, as indicated by the disappearance of the red color of the PTAD solution.
-
Stir the reaction mixture for a predetermined time (e.g., 30 minutes to a few hours) to ensure complete reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude adduct is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the purified PTAD adduct.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) for the Determination of Calcitriol and its Impurities
A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for the separation and quantification of Calcitriol Impurity C from calcitriol and other related substances.
| HPLC Parameters | |
| Column | C18, 150 x 4.6 mm, 2.7 µm |
| Mobile Phase | Gradient elution with a mixture of water, methanol, acetonitrile, and tetrahydrofuran |
| Column Temperature | 50°C |
| Detection | UV at 264 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) after PTAD Derivatization
For highly sensitive and specific quantification, especially in biological matrices, derivatization with PTAD followed by LC-MS/MS is the method of choice. This approach significantly enhances the ionization efficiency of vitamin D metabolites.
Sample Preparation for LC-MS/MS:
-
Extraction: For biological samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is performed to isolate the analytes.
-
Derivatization: The extracted sample is reconstituted in an appropriate solvent (e.g., acetonitrile) and treated with a solution of PTAD. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 60°C) for a specific duration (e.g., 10 minutes to 1 hour).
-
Analysis: The derivatized sample is then injected into the LC-MS/MS system.
| LC-MS/MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| Multiple Reaction Monitoring (MRM) Transitions | Specific precursor-to-product ion transitions for the PTAD adduct of Calcitriol Impurity C would need to be determined empirically. |
Spectroscopic Data
While a complete set of spectroscopic data for Calcitriol Impurity C is not publicly available in peer-reviewed literature, the following are expected characteristic features based on its structure:
-
¹H NMR: Signals corresponding to the protons of the calcitriol backbone, along with characteristic signals from the phenyl group and the triazolidine ring of the PTAD moiety.
-
¹³C NMR: Resonances for all carbon atoms in the molecule, including those of the calcitriol skeleton and the PTAD adduct.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺. Fragmentation patterns would show losses of water and characteristic fragments from both the calcitriol and PTAD parts of the molecule.
-
Infrared (IR) Spectroscopy: Absorption bands corresponding to hydroxyl (-OH) groups, carbon-carbon double bonds (C=C), and the carbonyl groups (C=O) of the triazolidine-dione ring.
Biological Relevance and Signaling Pathways
The biological activity of Calcitriol Impurity C has not been extensively studied. However, its structural similarity to calcitriol and the presence of a triazole moiety suggest potential for biological interactions.
Calcitriol exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. The binding of calcitriol to the VDR leads to a cascade of events that modulate calcium and phosphate metabolism, cell proliferation and differentiation, and immune responses.
Calcitriol Signaling Pathway
The presence of the bulky triazoline adduct in Calcitriol Impurity C could potentially alter its binding affinity to the VDR, thereby modifying its biological activity compared to calcitriol. Further research is needed to elucidate the specific pharmacological and toxicological profile of this impurity. The triazole moiety itself is present in many biologically active compounds, and its introduction could lead to unforeseen biological effects.
Conclusion
Calcitriol Impurity C is a significant process-related impurity in the synthesis of calcitriol. Its formation via a Diels-Alder reaction with PTAD is a well-understood chemical transformation. This guide provides a foundational understanding of its properties, synthesis, and analytical characterization. The detailed experimental approaches outlined for its analysis are critical for ensuring the quality and safety of calcitriol drug products. Further investigation into the specific biological activities of Calcitriol Impurity C is warranted to fully assess its potential impact on human health. This document serves as a vital technical resource for scientists and researchers dedicated to the development and manufacturing of safe and effective vitamin D therapies.
References
- 1. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 2. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D 3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcitriol, the hormonally active form of vitamin D, is a key regulator of calcium and phosphate homeostasis. Beyond its classical endocrine functions, Calcitriol exhibits a wide range of biological activities, including potent anti-proliferative, pro-differentiative, and immunomodulatory effects.[1][2] These pleiotropic actions are mediated primarily through the nuclear vitamin D receptor (VDR), a ligand-activated transcription factor that regulates the expression of a multitude of target genes.[3] The therapeutic potential of Calcitriol is, however, limited by its calcemic effects, which can lead to hypercalcemia at pharmacological doses.[4] This has driven the development of a vast number of synthetic analogs with modifications, particularly at various carbon positions ("C"), aimed at dissociating the desirable anti-proliferative and immunomodulatory activities from the dose-limiting calcemic effects. This technical guide provides an in-depth overview of the biological activity of Calcitriol and its key C-modified analogs, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the biological activities of Calcitriol and selected C-modified analogs. These analogs have been chosen to represent key structural modifications that influence their biological profiles.
| Compound | VDR Binding Affinity (Relative to Calcitriol) | Antiproliferative Activity (IC50, nM) | Calcemic Activity (in vivo) | Reference |
| Calcitriol | 100% | 1 - 10 (MCF-7 cells) | High | [5] |
| Calcipotriol (MC903) | Comparable to Calcitriol | ~1 (MCF-7 cells) | ~100-200 times lower than Calcitriol | [2] |
| Maxacalcitol (22-oxacalcitriol) | 600 times lower affinity for DBP compared to Calcitriol | Potent | Reduced | [6] |
| PRI-1906 | Lower than Calcitriol | Potent (HL-60, fibroblasts, MCF-7, T47D) | Not specified | [7] |
| PRI-1907 | Lower than Calcitriol | Most active of single-site modified analogs tested | Not specified | |
| Des-C-ring Aromatic D-ring Analogs | Variable | Significant antiproliferative activity | Remarkably low | [2] |
Note: IC50 values and relative activities can vary depending on the cell line and experimental conditions.
Signaling Pathways
The biological effects of Calcitriol and its analogs are primarily mediated through the genomic pathway involving the Vitamin D Receptor (VDR).
Genomic Signaling Pathway of Calcitriol
Caption: Genomic signaling pathway of Calcitriol.
Key Target Genes and Biological Responses
The activation of the VDR-RXR complex leads to the regulation of numerous target genes, resulting in a wide array of biological responses.
| Target Gene | Regulation by Calcitriol | Biological Response |
| CYP24A1 | Upregulation | Negative feedback loop; degradation of Calcitriol.[1] |
| TRPV6 | Upregulation | Increased intestinal calcium absorption. |
| Calbindin-D9k/28k | Upregulation | Intracellular calcium transport. |
| p21 (CDKN1A) | Upregulation | Cell cycle arrest at G1/S phase, leading to antiproliferative effects. |
| c-myc | Downregulation | Inhibition of cell proliferation. |
| RANKL | Upregulation | Regulation of bone resorption. |
| Osteocalcin | Upregulation | Bone matrix protein synthesis. |
| Cathelicidin, β-defensin | Upregulation | Antimicrobial and immunomodulatory effects. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated Calcitriol) at a concentration at or below its dissociation constant (Kd).
-
Test Compound: Calcitriol analog of interest, serially diluted.
-
Unlabeled Ligand: High concentration of unlabeled Calcitriol for determining non-specific binding.
-
Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).
-
Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester.
-
Scintillation Cocktail & Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and control compounds in the assay buffer.
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the receptor preparation, a fixed concentration of [³H]-Calcitriol, and varying concentrations of the test compound.
-
Total Binding: Receptor + [³H]-Calcitriol.
-
Non-specific Binding: Receptor + [³H]-Calcitriol + excess unlabeled Calcitriol.
-
Competitive Binding: Receptor + [³H]-Calcitriol + test compound dilutions.
-
-
Incubation: Incubate the reactions at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand:
-
HAP method: Add HAP slurry to each tube, incubate, and then centrifuge to pellet the HAP with the bound receptor-ligand complex. Wash the pellets with buffer to remove unbound radioligand.
-
Filter method: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-ligand complex. Wash the filters with cold buffer.
-
-
Quantification: Transfer the HAP pellets or filters to scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cell Line: A cell line sensitive to the antiproliferative effects of Calcitriol (e.g., MCF-7 breast cancer cells, HL-60 leukemia cells).
-
Culture Medium: Appropriate for the chosen cell line.
-
Test Compounds: Calcitriol and its analogs, dissolved in a suitable solvent (e.g., ethanol, DMSO).
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS.
-
Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Calcitriol or its analogs. Include a vehicle control (solvent only).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 72-96 hours).
-
Addition of MTT: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log concentration of the test compound.
-
Use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).
-
In Vivo Hypercalcemia Assay
This assay evaluates the calcemic effects of Calcitriol analogs in an animal model.
Materials:
-
Animals: Typically, male mice or rats.
-
Test Compounds: Calcitriol and its analogs, formulated for in vivo administration (e.g., in propylene glycol or other suitable vehicle).
-
Blood Collection Supplies: For collecting blood samples for calcium analysis.
-
Calcium Assay Kit: For measuring serum calcium levels.
Procedure:
-
Acclimatization: Acclimatize the animals to the housing conditions for at least one week.
-
Dosing: Administer the test compounds to the animals via a suitable route (e.g., intraperitoneal injection, oral gavage) for a specified number of days. Include a vehicle control group.
-
Blood Collection: At the end of the treatment period, collect blood samples from the animals (e.g., via cardiac puncture under anesthesia).
-
Serum Preparation: Process the blood samples to obtain serum.
-
Calcium Measurement: Measure the total calcium concentration in the serum samples using a calcium assay kit.
-
Data Analysis:
-
Compare the mean serum calcium levels of the treated groups to the vehicle control group.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if there is a significant increase in serum calcium levels in the treated groups.
-
Logical Relationships and Experimental Workflows
The following diagrams illustrate the logical flow of experiments in the evaluation of Calcitriol analogs and the relationship between their chemical structure and biological activity.
Caption: Experimental workflow for evaluating Calcitriol analogs.
Caption: Structure-activity relationships of Calcitriol analogs.
Conclusion
The extensive research into Calcitriol and its C-modified analogs has significantly advanced our understanding of the structure-activity relationships governing their diverse biological effects. By strategically modifying the Calcitriol molecule, it is possible to develop analogs with enhanced antiproliferative and immunomodulatory properties, coupled with reduced calcemic side effects. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in the field of vitamin D-based drug discovery and development. Continued investigation into the molecular mechanisms of these analogs will undoubtedly pave the way for novel therapeutic strategies for a range of diseases, including cancer and autoimmune disorders.
References
- 1. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Antiproliferative activity in vitro of side-chain analogues of calcitriol against various human normal and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative activity of vitamin D compounds in combination with cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and the Anticancer Activity of Vitamin D Receptor Agonists [mdpi.com]
An In-depth Technical Guide to the Discovery and Origin of Calcitriol Impurity C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Calcitriol Impurity C, a compound of significant interest in the analytical and pharmaceutical chemistry of Calcitriol, the active form of vitamin D3. This document details its discovery, chemical origin, and the methodologies for its analysis and synthesis, adhering to the highest standards of scientific rigor for an audience of researchers and drug development professionals.
Introduction and Discovery
Calcitriol Impurity C, also known by its chemical synonym, the Triazoline adduct of pre-calcitriol , is a specified impurity in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1] Its discovery is intrinsically linked to the advancement of analytical techniques for the quantification of vitamin D and its metabolites.
The primary challenge in the bioanalysis of vitamin D compounds is their low physiological concentrations and poor ionization efficiency in mass spectrometry. To overcome this, a derivatization strategy was developed using 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) , a powerful dienophile. This reagent reacts specifically and rapidly with the cis-diene moiety present in vitamin D precursors, such as pre-calcitriol, through a Diels-Alder cycloaddition.[2][3] This reaction yields a high-molecular-mass adduct with a permanently charged group, significantly enhancing detection sensitivity in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.[4][5]
Consequently, Calcitriol Impurity C was not "discovered" as a traditional degradation product or metabolic byproduct but was first synthesized and characterized as an analytical derivative. Its subsequent listing as a pharmacopoeial impurity acknowledges its potential to be formed as a process-related impurity during the synthesis of Calcitriol, particularly if PTAD or similar reagents are used to protect the sensitive triene system of a precursor molecule.[1]
Origin and Chemical Formation
The origin of Calcitriol Impurity C is a specific chemical reaction: the [4+2] Diels-Alder cycloaddition between pre-calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).
-
Diene: Pre-calcitriol, the thermal isomer of Calcitriol, possesses a conjugated (6Z,8E)-diene system.
-
Dienophile: PTAD is a highly reactive dienophile that readily attacks the conjugated diene.
The reaction is highly efficient and proceeds under mild conditions, forming a stable triazoline adduct.[2] This adduct is what is defined as Calcitriol Impurity C.
Data Presentation
Table 1: Chemical and Physical Properties of Calcitriol Impurity C
| Property | Value | Reference(s) |
| CAS Number | 86307-44-0 | [6][7] |
| Molecular Formula | C₃₅H₄₉N₃O₅ | [7] |
| Molecular Weight | 591.78 g/mol | [7] |
| Synonyms | Triazoline adduct of pre-calcitriol; pre-Calcitriol PTAD Adduct | [6] |
| IUPAC Name | (1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.0²,⁶.0¹⁰,¹⁴]hexadec-8-ene-3,5-dione | [7] |
| Appearance | White to Off-White Solid | |
| Solubility | Soluble in DMSO, Methanol | [8] |
Table 2: Mass Spectrometry Data for Vitamin D-PTAD Adducts
| Ion Type | m/z (Daltons) | Description | Reference(s) |
| Precursor Ion (Calcitriol-PTAD) | ~608.4 | The (M+H)⁺ ion for the PTAD adduct of Calcitriol (C₃₅H₄₉N₃O₅). Note: Pre-calcitriol adduct has the same mass. | [4] |
| Precursor Ion (with water loss) | ~590.4 | The (M+H-H₂O)⁺ ion, often used as the precursor for MS/MS analysis of 25-hydroxylated vitamin D metabolites. | [4] |
| Characteristic Fragment Ion | 314 | A common, diagnostic fragment ion observed in the collision-induced dissociation (CID) spectrum of PTAD-derivatized vitamin D compounds. This fragment contains a portion of the PTAD moiety and is crucial for sensitive Multiple Reaction Monitoring (MRM) analysis.[4][8] | [4][8] |
Experimental Protocols
Protocol for Analytical Derivatization of Vitamin D Metabolites
This protocol is adapted from established methods for the sensitive quantification of vitamin D metabolites in biological samples.[3][5]
Objective: To convert vitamin D metabolites in a sample extract to their PTAD adducts for LC-MS/MS analysis.
Materials:
-
Dried sample extract containing vitamin D metabolites.
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution (e.g., 0.5 mg/mL in acetonitrile).
-
Acetonitrile (HPLC grade).
-
Vortex mixer.
-
Nitrogen evaporator.
-
Autosampler vials.
Procedure:
-
Reconstitution: Reconstitute the dried sample extract in a suitable solvent.
-
Derivatization: Add 50-100 µL of the PTAD solution to the extract.
-
Incubation: Vortex the mixture for 10-60 minutes at room temperature. The reaction is typically rapid.[3][4]
-
Quenching (Optional): Add a small volume of water (e.g., 20 µL) and vortex for 5 minutes to quench any excess PTAD.[3]
-
Drying: Dry the reaction mixture under a stream of nitrogen gas.
-
Final Reconstitution: Reconstitute the dried adducts in the mobile phase for LC-MS/MS injection.
-
Analysis: Transfer the final solution to an autosampler vial for immediate analysis by LC-MS/MS, monitoring for the characteristic precursor-product ion transitions (e.g., m/z 590.4 → 314 for hydroxylated metabolites).
Proposed Protocol for Preparative Synthesis of Calcitriol Impurity C Standard
This protocol is a scaled-up adaptation of analytical methods for the purpose of synthesizing a reference standard.
Objective: To synthesize and purify Calcitriol Impurity C from a pre-calcitriol standard.
Materials:
-
Pre-calcitriol standard.
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).
-
Anhydrous acetonitrile or ethyl acetate.
-
Reaction vessel (e.g., round-bottom flask).
-
Magnetic stirrer.
-
Preparative HPLC system with a C18 column.
-
Rotary evaporator.
Procedure:
-
Dissolution: Dissolve a known quantity of pre-calcitriol (e.g., 10 mg) in anhydrous acetonitrile in a reaction vessel.
-
Reagent Addition: Add a slight molar excess (e.g., 1.1 equivalents) of PTAD to the solution while stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by TLC or analytical HPLC until the starting material is consumed.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting residue using preparative reverse-phase HPLC.
-
Isolation: Collect the fractions containing the desired adduct, combine them, and remove the solvent to yield the purified Calcitriol Impurity C.
-
Characterization: Confirm the identity and purity of the synthesized standard using analytical techniques such as ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.
Logical Workflow and Significance
Calcitriol Impurity C occupies a unique position, being both a deliberately created analytical tool and a potential manufacturing impurity. Understanding this dual role is critical for drug development professionals.
Conclusion
Calcitriol Impurity C is the Diels-Alder adduct of pre-calcitriol and PTAD. Its origin is rooted in the need for sensitive analytical methods for vitamin D research, where it is intentionally synthesized as a derivative to enhance mass spectrometric detection. However, its official recognition in major pharmacopoeias underscores the necessity for drug manufacturers to consider it a potential route-dependent impurity that must be monitored and controlled. This guide provides the foundational knowledge, chemical context, and experimental frameworks necessary for researchers and drug development professionals to understand, identify, and manage this critical compound in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and NMR studies of (13)C-labeled vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Search Results [beilstein-journals.org]
- 4. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic profiling of major vitamin D metabolites using Diels–Alder derivatization and ultra-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Impurity C of Calcitriol | C35H49N3O5 | CID 71314478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Examination of structurally selective derivatization of vitamin D(3) analogues by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Calcitriol Impurity C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of Calcitriol Impurity C. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in the development and quality control of calcitriol-based pharmaceutical products.
Introduction to Calcitriol and Its Impurities
Calcitriol, the biologically active form of vitamin D3, is a critical hormone regulating calcium and phosphorus homeostasis.[1] Its therapeutic applications include the management of hypocalcemia, secondary hyperparathyroidism in patients with chronic kidney disease, and osteoporosis.[2] The manufacturing process and storage of calcitriol can lead to the formation of various impurities, which may impact the safety and efficacy of the final drug product. Calcitriol Impurity C is one such related substance that requires careful characterization and control. This guide focuses specifically on the physicochemical properties of Calcitriol Impurity C, with an emphasis on its solubility and stability profiles.
Chemical and Physical Properties of Calcitriol Impurity C
A thorough understanding of the fundamental chemical and physical properties of Calcitriol Impurity C is essential for developing appropriate analytical methods and formulation strategies.
| Property | Value | Reference |
| Chemical Name | (4aR,6aR,7R,9aR,11S)-11-((3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl)-7-((R)-6-hydroxy-6-methylheptan-2-yl)-6a-methyl-2-phenyl-4a,6,6a,7,8,9,9a,11-octahydro-1H,5H-cyclopenta[f][3][4][5]triazolo[1,2-a]cinnoline-1,3(2H)-dione | [1] |
| Synonyms | Triazoline adduct of pre-calcitriol | [1] |
| CAS Number | 86307-44-0 | [1] |
| Molecular Formula | C35H49N3O5 | [1] |
| Molecular Weight | 591.78 g/mol | [1] |
Solubility Profile of Calcitriol Impurity C
The solubility of an active pharmaceutical ingredient (API) and its impurities is a critical factor influencing bioavailability and formulation design. Currently, detailed quantitative solubility data for Calcitriol Impurity C in a wide range of solvents is limited in publicly available literature.
Qualitative Solubility
Based on information from chemical suppliers, Calcitriol Impurity C is soluble in the following organic solvents:
-
Methanol (MEOH)
-
Dimethyl sulfoxide (DMSO)
Quantitative Solubility
A quantitative solubility value has been reported in a single solvent:
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | 45 mg/mL |
Further experimental determination of the solubility of Calcitriol Impurity C in various aqueous buffers at different pH values, as well as in other organic solvents relevant to pharmaceutical processing, is highly recommended.
Proposed Experimental Protocol for Solubility Determination
A standardized shake-flask method can be employed to determine the equilibrium solubility of Calcitriol Impurity C in various solvents.
Objective: To determine the equilibrium solubility of Calcitriol Impurity C in selected solvents at a controlled temperature.
Materials:
-
Calcitriol Impurity C reference standard
-
Selected solvents (e.g., water, phosphate buffer pH 4.5, 6.8, and 7.4, methanol, ethanol, acetonitrile)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a validated stability-indicating method
Procedure:
-
Add an excess amount of Calcitriol Impurity C to a known volume of the selected solvent in a vial.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, visually inspect the samples to ensure an excess of solid material remains.
-
Centrifuge the samples at a high speed to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of Calcitriol Impurity C in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in mg/mL or other appropriate units.
Stability Profile of Calcitriol Impurity C
Understanding the stability of Calcitriol Impurity C under various environmental conditions is crucial for establishing appropriate storage conditions, retest periods, and for the development of stability-indicating analytical methods.
Storage Recommendations
Chemical suppliers provide the following general storage recommendations, which offer insight into the stability of Calcitriol Impurity C:
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | 3 years |
| In DMSO Solution | -80°C | 1 year |
| In DMSO Solution | -20°C | 1 month |
It is recommended to protect the compound from light.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods. While specific forced degradation data for Calcitriol Impurity C is not publicly available, a general protocol based on ICH guidelines can be proposed.
Objective: To investigate the degradation of Calcitriol Impurity C under various stress conditions.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for a specified duration.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.
-
Oxidative Degradation: 3% H2O2 at room temperature for a specified duration.
-
Thermal Degradation: Dry heat at 80°C for a specified duration.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Procedure:
-
Prepare solutions of Calcitriol Impurity C in a suitable solvent.
-
Expose the solutions to the stress conditions outlined above for various time points.
-
At each time point, withdraw a sample and, if necessary, neutralize the acidic or basic solutions.
-
Analyze the stressed samples using a stability-indicating HPLC method to determine the extent of degradation and to profile any degradation products.
-
A control sample, protected from the stress conditions, should be analyzed concurrently.
References
- 1. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]
- 2. Calcitriol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Probing the Scope and Mechanisms of Calcitriol Actions Using Genetically Modified Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
An In-depth Technical Guide on the Role of Calcitriol Impurity C and its Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the emerging role of Calcitriol Impurity C and its closely related analogs in the field of oncology. While direct research on Calcitriol Impurity C is in its nascent stages, significant insights can be drawn from studies on structurally similar compounds, particularly the non-hypercalcemic vitamin D₂ derivative, PT19c. This document provides a comprehensive overview of the chemical nature, preclinical anticancer activity, and proposed mechanisms of action of these novel compounds, with a focus on providing actionable data and protocols for the scientific community.
Introduction: A Novel Avenue in Vitamin D-Based Cancer Therapy
Calcitriol, the biologically active form of vitamin D, is well-documented for its anti-proliferative, pro-apoptotic, and anti-angiogenic effects in various cancer models.[1] However, its clinical utility has been hampered by hypercalcemia at therapeutic doses. This has spurred the development of vitamin D analogs with a more favorable therapeutic index.
Calcitriol Impurity C, chemically identified as a triazoline adduct of pre-calcitriol, represents a class of modified vitamin D compounds with potential as anticancer agents.[1] Its structural similarity to the extensively studied compound PT19c, a pre-calciferol-derived adduct, allows for a detailed, albeit inferred, understanding of its potential biological activity. PT19c has demonstrated significant VDR-independent antitumor efficacy in preclinical models of ovarian and endometrial cancer, offering a promising new direction for cancer therapy.[2][3]
Chemical Profile: Calcitriol Impurity C and PT19c
Calcitriol Impurity C is formed as a byproduct during the synthesis of Calcitriol. Its defining feature is the presence of a 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) adduct to the pre-calcitriol molecule.
| Feature | Calcitriol Impurity C | PT19c |
| Synonyms | Pre-Calcitriol Triazoline Adduct; pre-Calcitriol PTAD Adduct | - |
| CAS Number | 86307-44-0 | Not available |
| Molecular Formula | C₃₅H₄₉N₃O₅ | Not available |
| Molecular Weight | 591.78 g/mol | Not available |
| Core Structure | PTAD adduct of pre-calcitriol | PTAD adduct of ergocalciferol, further modified by bromoacetylation |
The structural relationship between Calcitriol Impurity C and PT19c is pivotal. Both share the core PTAD adduct structure which is believed to be crucial for their unique biological activity. The primary difference lies in the starting material (pre-calcitriol vs. ergocalciferol) and an additional chemical modification in PT19c.[2]
Preclinical Anticancer Activity of PT19c
The anticancer potential of PT19c has been evaluated in a series of in vitro and in vivo studies.
PT19c has demonstrated broad-spectrum growth inhibitory potential across a panel of chemoresistant cancer cell lines from the National Cancer Institute (NCI60).
| Cancer Type | Cell Lines | Log₁₀GI₅₀ Range |
| Melanoma | Multiple | -4.05 to -6.73 |
| Breast Cancer | Multiple | -4.05 to -6.73 |
| Ovarian Cancer | Multiple | -4.05 to -6.73 |
| CNS Cancer | Multiple | -4.05 to -6.73 |
| Renal Cancer | Multiple | -4.05 to -6.73 |
| Leukemia | Multiple | -4.05 to -6.73 |
| Non-Small Cell Lung Cancer | Multiple | -4.05 to -6.73 |
| Prostate Cancer | Multiple | -4.05 to -6.73 |
Data extracted from preclinical studies on PT19c.[3]
The in vivo efficacy of PT19c was assessed in xenograft models of ovarian and endometrial cancer.
| Cancer Model | Treatment Protocol | Outcome | Hypercalcemia |
| Ovarian Cancer (SKOV-3 xenograft) | 10 mg/kg PT19c for 35 days | Reduced tumor growth | Not observed |
| Endometrial Cancer (ECC-1 xenograft) | 10 mg/kg PT19c for 35 days | Reduced tumor growth | Not observed |
Data extracted from preclinical studies on PT19c.[2][3]
Mechanism of Action: A VDR-Independent Pathway
A key finding from the research on PT19c is its VDR-independent mechanism of action, which distinguishes it from Calcitriol and many of its analogs.
-
VDR Transactivation: PT19c exhibits very weak VDR antagonism and does not activate VDR transcription.[3]
-
VDR Binding: In vitro assays show a lack of binding of PT19c to the VDR.[2]
-
Molecular Docking: Computational modeling indicates that PT19c has an inverted spatial accommodation within the VDR ligand-binding domain, preventing classical interactions.[3]
The primary mechanism of PT19c's anticancer activity appears to be the induction of catastrophic changes in the actin filament organization, leading to apoptosis.[3]
Caption: Proposed VDR-independent mechanism of PT19c.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of PT19c, which can be adapted for the study of Calcitriol Impurity C.
-
Cell Culture: Culture the NCI60 panel of human tumor cell lines under standard conditions.
-
Drug Preparation: Prepare stock solutions of the test compound (e.g., PT19c or Calcitriol Impurity C) in DMSO.
-
Treatment: Plate cells in 96-well plates and treat with a range of concentrations of the test compound for a specified duration (e.g., 48 hours).
-
Viability Assessment: Use a sulforhodamine B (SRB) assay to determine cell viability.
-
Data Analysis: Calculate the GI₅₀ (concentration causing 50% growth inhibition) for each cell line.
-
Cell Line: Utilize a reporter cell line, such as VDR-UAS-bla-HEK293 cells, which express a VDR ligand-binding domain fusion protein and a β-lactamase reporter gene.
-
Treatment: Treat the cells with the test compound and a known VDR agonist (e.g., Calcitriol) as a positive control.
-
Detection: Measure β-lactamase activity using a fluorescent substrate.
-
Analysis: Determine the agonist or antagonist activity of the test compound on VDR transactivation.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously or orthotopically implant human cancer cells (e.g., SKOV-3 for ovarian cancer, ECC-1 for endometrial cancer).
-
Treatment: Once tumors are established, administer the test compound via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume regularly and monitor the animals for signs of toxicity.
-
Endpoint Analysis: At the end of the study, excise tumors for histological and molecular analysis. Monitor serum calcium levels to assess hypercalcemic effects.
Caption: General workflow for in vivo xenograft studies.
Future Directions and Conclusion
The research into PT19c provides a strong rationale for the investigation of Calcitriol Impurity C as a potential anticancer agent. Key areas for future research include:
-
Direct Evaluation of Calcitriol Impurity C: Conducting in vitro and in vivo studies specifically with Calcitriol Impurity C to confirm and expand upon the findings from PT19c.
-
Mechanism of Action Studies: Further elucidating the VDR-independent signaling pathways modulated by this class of compounds.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to optimize anticancer activity and minimize toxicity.
-
Combination Therapies: Investigating the potential synergistic effects of Calcitriol Impurity C and its analogs with existing chemotherapeutic agents.
References
- 1. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]
- 2. PT19c, Another Nonhypercalcemic Vitamin D2 Derivative, Demonstrates Antitumor Efficacy in Epithelial Ovarian and Endometrial Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PT19c, Another Nonhypercalcemic Vitamin D2 Derivative, Demonstrates Antitumor Efficacy in Epithelial Ovarian and Endometrial Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Calcitriol Impurity C
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the determination of Calcitriol Impurity C in bulk drug substances or pharmaceutical formulations using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Introduction
Calcitriol, the biologically active form of vitamin D3, is a critical hormone for regulating calcium and phosphate homeostasis. During its synthesis and storage, various impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of pharmaceutical products. Calcitriol Impurity C is a known related substance that requires accurate quantification.
This application note describes a robust and validated stability-indicating RP-HPLC method for the separation and quantification of Calcitriol Impurity C from calcitriol and other related impurities. The method is designed to be specific, accurate, and precise, meeting the stringent requirements of regulatory bodies.
Experimental Protocol
This protocol is based on established methods for the analysis of calcitriol and its impurities, providing a comprehensive guide for laboratory implementation.
Materials and Reagents
-
Columns:
-
Mobile Phase:
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Water (HPLC grade or purified)
-
Tris(hydroxymethyl)aminomethane
-
Phosphoric acid
-
-
Standards:
-
Calcitriol Reference Standard (RS)
-
Calcitriol Impurity C Reference Standard
-
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Quaternary or Binary Gradient Pump
-
Autosampler with temperature control
-
Column Oven
-
UV/VIS or Photodiode Array (PDA) Detector
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for the analysis of Calcitriol Impurity C.
| Parameter | Condition |
| Column | RP-C18, 150 x 4.6 mm, 2.7 µm |
| Column Temperature | 50°C[1] |
| Mobile Phase | Gradient elution with Water, Methanol, Acetonitrile, and Tetrahydrofuran[1] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 264 nm[1] |
| Injection Volume | 10 µL |
| Run Time | Approximately 40 minutes (to ensure elution of all impurities) |
Preparation of Solutions
Diluent: A suitable mixture of mobile phase components.
Standard Solution:
-
Accurately weigh and dissolve an appropriate amount of Calcitriol RS and Calcitriol Impurity C RS in the diluent.
-
The final concentration should be appropriate for the expected impurity levels.
Sample Solution:
-
Accurately weigh and dissolve the sample containing calcitriol in the diluent to achieve a known concentration.
-
Ensure complete dissolution; sonication may be used if necessary.
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.
Specificity
The method is specific for the determination of Calcitriol Impurity C. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions have demonstrated that the peak for Impurity C is well-resolved from calcitriol, other impurities, and degradation products.
Linearity
The method demonstrates excellent linearity over a specified concentration range for Calcitriol Impurity C.
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Calcitriol Impurity C | LOQ - 150% | > 0.99 |
Accuracy and Precision
The accuracy of the method is confirmed by recovery studies at different concentration levels. The precision is demonstrated by the low relative standard deviation (RSD) for replicate injections.
| Parameter | Acceptance Criteria |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | < 2.0% |
Limits of Detection (LOD) and Quantitation (LOQ)
The sensitivity of the method is established by determining the LOD and LOQ for Calcitriol Impurity C.
| Parameter | Value (µg/mL) |
| LOD | 0.002[1] |
| LOQ | 0.006[1] |
System Suitability
To ensure the performance of the chromatographic system, system suitability tests must be performed before each analytical run.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Resolution | > 2.0 between Calcitriol Impurity C and adjacent peaks |
| RSD of Peak Areas | ≤ 2.0% for replicate injections |
Experimental Workflow
The following diagram illustrates the overall workflow for the determination of Calcitriol Impurity C using the described HPLC method.
Caption: Workflow for HPLC determination of Calcitriol Impurity C.
Conclusion
The HPLC method detailed in this application note is a reliable and robust procedure for the quantitative determination of Calcitriol Impurity C. Adherence to the experimental protocol and system suitability criteria will ensure accurate and reproducible results, which are essential for the quality control of calcitriol active pharmaceutical ingredients and finished products.
References
- 1. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 2. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
Application Note: High-Sensitivity LC-MS/MS Analysis of Calcitriol and its Impurities for Pharmaceutical Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the biologically active form of vitamin D3, is a critical therapeutic agent for managing calcium and phosphorus homeostasis. Its clinical applications include the treatment of secondary hyperparathyroidism in patients with chronic kidney disease, hypocalcemia, and osteoporosis. Given its high potency and low dosage, ensuring the purity and quality of Calcitriol drug products is of paramount importance. This application note provides a detailed and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous identification and quantification of Calcitriol and its key process-related impurities and degradation products.
The inherent challenges in analyzing Calcitriol, such as its low circulating concentrations in biological matrices and its susceptibility to degradation, necessitate a highly sensitive and specific analytical method. LC-MS/MS offers the required selectivity and sensitivity for accurate quantification. This document outlines a comprehensive protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, along with method performance characteristics.
Signaling Pathway of Calcitriol
Calcitriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. This binding initiates a cascade of genomic and non-genomic actions that regulate gene expression related to calcium and phosphate transport, bone metabolism, and cellular differentiation.
Caption: Calcitriol signaling pathway.
Experimental Workflow
The analytical workflow for the LC-MS/MS analysis of Calcitriol and its impurities involves several key steps, from sample preparation to data analysis, ensuring accuracy and reproducibility.
Caption: Experimental workflow for LC-MS/MS analysis.
Detailed Experimental Protocols
Materials and Reagents
-
Calcitriol Reference Standard and its impurities (trans-Calcitriol, 1β-Calcitriol, Methylene Calcitriol)
-
Calcitriol-d6 (Internal Standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium trifluoroacetate
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
Standard and Sample Preparation
2.1. Standard Stock Solutions: Prepare individual stock solutions of Calcitriol, its impurities, and Calcitriol-d6 in acetonitrile at a concentration of 1 mg/mL. Store these solutions at -20°C.
2.2. Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with a 50:50 mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve.
2.3. Sample Preparation: For a capsule formulation, dissolve the contents of one capsule in a known volume of methanol or acetonitrile. For a solution, directly dilute an appropriate volume in the same solvent. After dissolution, spike the sample with the internal standard (Calcitriol-d6) to a final concentration of 100 ng/mL.
2.4. Derivatization: To enhance ionization efficiency, derivatization with PTAD is recommended. To an aliquot of the prepared standard or sample, add a freshly prepared solution of PTAD in acetonitrile. Vortex the mixture and allow it to react at room temperature for at least 30 minutes, protected from light.[1]
LC-MS/MS Method
3.1. Liquid Chromatography Conditions: A UPLC system equipped with a reversed-phase C18 column is suitable for the separation of Calcitriol and its impurities.
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 70% A, decrease to 30% A over 5 min, hold for 1 min, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3.2. Mass Spectrometry Conditions: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is used for detection.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
Quantitative Data
Mass Spectrometric Parameters (MRM Transitions)
The following table summarizes the MRM transitions for Calcitriol and its internal standard after PTAD derivatization. The impurities, being isomers of Calcitriol, will have the same precursor ion mass. Their product ions are expected to be similar, but should be optimized during method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Calcitriol-PTAD | 574.4 | 314.2 | 25 |
| Calcitriol-d6-PTAD (IS) | 580.4 | 314.2 | 25 |
| trans-Calcitriol-PTAD | 574.4 | To be optimized | To be optimized |
| 1β-Calcitriol-PTAD | 574.4 | To be optimized | To be optimized |
| Methylene Calcitriol-PTAD | 592.4 | To be optimized | To be optimized |
Note: The product ions for the impurities are expected to be similar to Calcitriol due to structural similarities. However, it is essential to confirm and optimize these during method development by infusing individual standards.
Method Performance Characteristics
The developed LC-MS/MS method demonstrates excellent performance for the quantification of Calcitriol. Similar performance is expected for the impurities, which should be confirmed during method validation.
| Parameter | Calcitriol | Expected Performance for Impurities |
| Linearity Range | 1 - 100 ng/mL | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 0.2 ng/mL | 0.2 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.5 - 1.0 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 10% | < 15% |
Conclusion
This application note provides a comprehensive and sensitive LC-MS/MS method for the analysis of Calcitriol and its related impurities in pharmaceutical formulations. The detailed protocol, including sample preparation with derivatization and optimized LC-MS/MS parameters, allows for accurate and reliable quantification at low levels. The presented workflow and performance characteristics demonstrate the suitability of this method for routine quality control and stability testing in the pharmaceutical industry, ensuring the safety and efficacy of Calcitriol products.
References
Application Notes & Protocols for the Quantitative Analysis of Calcitriol Impurity C in Drug Substance
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Calcitriol, the hormonally active form of vitamin D3, is a critical pharmaceutical agent.[1] Its purity is paramount for ensuring safety and efficacy. This document provides detailed application notes and protocols for the quantitative analysis of Calcitriol Impurity C, a known process impurity or degradation product, in the Calcitriol drug substance.[] The methodologies described herein are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS), providing a framework for robust and reliable quantification.[3][4][5][6]
Calcitriol Impurity C is identified as a triazoline adduct of pre-Calcitriol.[] Accurate quantification of this impurity is essential for quality control and to meet regulatory requirements.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of Calcitriol Impurity C. The data is representative of methods developed for the analysis of vitamin D and its impurities.[3][4][5]
Table 1: Method Validation Parameters for HPLC-UV Analysis
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.05% to 2.0% of nominal Calcitriol concentration |
| Limit of Detection (LOD) | 0.015% |
| Limit of Quantification (LOQ) | 0.05% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from Calcitriol or other impurities |
| Robustness | Unaffected by minor changes in mobile phase composition, flow rate, and column temperature |
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Repeatability (% RSD for 6 injections) | ≤ 2.0% |
| Resolution (Rs) between Calcitriol and Impurity C | > 2.0 |
Experimental Protocols
Protocol 1: Quantitative Analysis of Calcitriol Impurity C by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the quantification of Calcitriol Impurity C.
1. Materials and Reagents:
-
Calcitriol Reference Standard
-
Calcitriol Impurity C Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Phosphoric acid or Formic acid (for mobile phase adjustment)[7]
-
Diluent: Acetonitrile and Water (50:50, v/v)
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm[5]
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and Water. A typical starting point is Acetonitrile:Water (80:20, v/v). The mobile phase may require optimization for best separation.[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
3. Preparation of Standard Solutions:
-
Standard Stock Solution (Calcitriol): Accurately weigh about 25 mg of Calcitriol Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Impurity C Stock Solution: Accurately weigh about 5 mg of Calcitriol Impurity C Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution: Prepare a solution containing Calcitriol and Impurity C at a concentration corresponding to the specification limit of the impurity (e.g., 0.15%).
4. Preparation of Sample Solution:
-
Accurately weigh about 25 mg of the Calcitriol drug substance into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
5. System Suitability:
-
Inject the system suitability solution (a solution containing both Calcitriol and Impurity C).
-
Verify that the system suitability criteria (as outlined in Table 2) are met.
6. Procedure:
-
Inject the diluent as a blank.
-
Inject the working standard solution.
-
Inject the sample solution.
-
Identify the peaks based on their retention times relative to the standards. A patent suggests the relative retention time of Impurity C to be approximately 0.69 relative to a Vitamin D3 peak under their specific conditions.[8]
7. Calculation: Calculate the percentage of Calcitriol Impurity C in the drug substance using the following formula:
Protocol 2: Sample Preparation from Oily Formulations using Saponification and Liquid-Liquid Extraction
For Calcitriol drug substances in an oily matrix, a sample cleanup is necessary.[3][4]
1. Saponification:
-
To a known amount of the oily sample, add a solution of potassium hydroxide in ethanol.
-
Heat the mixture at 60-80°C for 30-60 minutes to saponify the oil.
2. Liquid-Liquid Extraction (LLE):
-
After cooling, add water and an extraction solvent such as n-hexane or n-heptane.[3]
-
Shake vigorously and allow the layers to separate.
-
Collect the organic layer containing the Calcitriol and its impurities.
-
Repeat the extraction process on the aqueous layer to ensure complete recovery.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase for analysis.
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantitative HPLC analysis of Calcitriol Impurity C.
Logical Relationship of Analytical Method Validation
Caption: Interrelationship of analytical method development, validation, and routine analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Comprehensive analysis of vitamin D3 impurities in oily drug products using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. granthaalayahpublication.org [granthaalayahpublication.org]
- 7. Separation of Calcitriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. CN111239272A - A kind of method for detecting relevant impurities in preparations containing vitamin D3 - Google Patents [patents.google.com]
Application Note: Protocol for the Isolation and Purification of Calcitriol Impurity C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the biologically active form of vitamin D3, is a critical hormone regulating calcium and phosphorus homeostasis.[1] Its pharmaceutical formulations are essential for treating conditions like hypocalcemia and secondary hyperparathyroidism, particularly in patients with kidney disease.[2] Due to its potent biological activity, strict control of impurities in Calcitriol drug substances and products is paramount to ensure safety and efficacy.
Impurities in Calcitriol can arise from its complex synthesis, which often starts from cholesterol or other sterol precursors, or from degradation, as the molecule is sensitive to light, heat, and oxidation.[2] One such impurity is Calcitriol Impurity C, also known as the Triazoline adduct of pre-Calcitriol or pre-Calcitriol PTAD Adduct.[3][4][5][6] This impurity is significant in the context of the European Pharmacopoeia (EP).[3][7]
This application note provides a detailed protocol for the isolation and purification of Calcitriol Impurity C from a mixture containing Calcitriol and other related substances using preparative High-Performance Liquid Chromatography (HPLC). The primary analytical technique for the assay and impurity profiling of Calcitriol is High-Performance Liquid Chromatography (HPLC).[2]
Chemical Information for Calcitriol Impurity C:
-
Appearance: White to Off-White Solid[3]
-
Solubility: Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO)[5]
Experimental Protocol
This protocol outlines a method for the isolation and purification of Calcitriol Impurity C using preparative reversed-phase HPLC. This liquid chromatography method is scalable and can be used for the isolation of impurities in preparative separation.[9]
Materials and Reagents
-
Crude Calcitriol mixture containing Impurity C
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (optional, for mass spectrometry compatibility)[9]
-
Nitrogen gas
Equipment
-
Preparative HPLC system with a gradient pump and a UV detector
-
Reversed-phase C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Fraction collector
-
Analytical HPLC system for purity analysis
-
Rotary evaporator
-
Vortex mixer
-
Syringe filters (0.45 µm)
Sample Preparation
-
Dissolve the crude Calcitriol mixture in a minimal amount of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Ensure complete dissolution by vortexing.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
Preparative HPLC Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 50% B5-30 min: 50% to 90% B30-35 min: 90% B35-40 min: 90% to 50% B40-45 min: 50% B |
| Flow Rate | 20 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 1-5 mL (depending on concentration and column capacity) |
| Column Temperature | Ambient |
Fraction Collection
-
Monitor the chromatogram in real-time.
-
Collect fractions corresponding to the peak of Calcitriol Impurity C based on its expected retention time relative to Calcitriol.
-
Collect fractions in clean, labeled tubes.
Purity Analysis
-
Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction.
-
Pool the fractions with the desired purity level (e.g., >98%).
Post-Purification Processing
-
Combine the high-purity fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator under reduced pressure and at a controlled temperature (not exceeding 40°C) to prevent degradation.
-
The remaining aqueous solution can be lyophilized or further processed to obtain the purified Calcitriol Impurity C as a solid.
-
Store the purified impurity at 2-8°C, protected from light.[5]
Data Presentation
The following table summarizes the expected quantitative data from the purification process.
| Parameter | Result |
| Initial Purity of Impurity C | ~5-10% (in crude mixture) |
| Final Purity of Impurity C | >98% (by analytical HPLC)[3][] |
| Recovery Rate | 75-85% |
| Throughput | 10-50 mg per injection (dependent on crude mixture purity and column loading) |
Visualization
Experimental Workflow
Caption: Workflow for the isolation and purification of Calcitriol Impurity C.
Conclusion
The protocol detailed in this application note provides a robust and scalable method for the isolation and purification of Calcitriol Impurity C using preparative reversed-phase HPLC. This procedure is essential for obtaining high-purity reference standards required for analytical method development, validation, and quality control in the pharmaceutical industry. The use of a systematic approach, from sample preparation to post-purification processing, ensures a high recovery of the target impurity with excellent purity.
References
- 1. CN101607931B - Preparation method of calcitriol - Google Patents [patents.google.com]
- 2. chiralizer.com [chiralizer.com]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. One moment, please... [allmpus.com]
- 6. [PDF] Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 7. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 9. Separation of Calcitriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Utilizing Calcitriol Impurity C as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the biologically active form of vitamin D, is a critical hormone regulating calcium and phosphorus homeostasis.[1][2] Its therapeutic use necessitates stringent quality control to ensure safety and efficacy. Impurity profiling is a crucial aspect of this quality control, and the use of well-characterized reference standards is fundamental for accurate identification and quantification of impurities.[3][4][5]
Calcitriol Impurity C, also known as Pre-Calcitriol Triazoline Adduct, is a significant process-related impurity that requires careful monitoring in Calcitriol drug substances and products.[1] This document provides detailed application notes and protocols for the effective use of Calcitriol Impurity C as a reference standard in analytical laboratories.
Physicochemical Properties and Handling of Calcitriol Impurity C
1.1. Chemical Information
| Property | Value |
| Chemical Name | (6aR, 7R, 9aR)-11-[(3S, 5R)-3, 5-Dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1, 5-dimethylhexyl]-6a-methyl-2-phenyl-5, 6, 6a, 7, 8, 9, 9a, 11-octahydro-1H, 4aH-cyclopenta[f][1, 2, 4]triazolo[1, 2a]cinnoline-1, 3(2H)-dione |
| Synonyms | Pre-Calcitriol Triazoline Adduct; Pre-Calcitriol PTAD Adduct |
| CAS Number | 86307-44-0 |
| Molecular Formula | C₃₅H₄₉N₃O₅ |
| Molecular Weight | 591.78 g/mol |
1.2. Storage and Handling
Calcitriol and its impurities are known to be sensitive to light, heat, and air.[6] Therefore, proper handling and storage of the Calcitriol Impurity C reference standard are critical to maintain its integrity and ensure accurate analytical results.
-
Storage: Store the reference standard in a tightly sealed, light-resistant container at a controlled temperature, typically between 2°C and 8°C.
-
Handling: All handling procedures should be performed as rapidly as possible, minimizing exposure to light and atmospheric oxygen. Use amber glassware and low-actinic lighting where possible. Solutions should be prepared fresh and used within a short timeframe.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended method for the analysis of Calcitriol and its impurities.
2.1. Recommended HPLC Method for Impurity Profiling
This method is designed for the separation and quantification of Calcitriol Impurity C in the presence of Calcitriol.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm packing (e.g., Symmetry C18)[7] |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Mobile Phase A: 10% Acetonitrile in Water | |
| Mobile Phase B: Acetonitrile[8] | |
| Gradient Program | Time (min) |
| 0 | |
| 4.0 | |
| 10.0 | |
| 15.0 | |
| 30.0 | |
| 31.0 | |
| 40.0 | |
| Flow Rate | 1.2 mL/min[8] |
| Column Temperature | 35°C (33-37°C range)[8] |
| Detection Wavelength | 265 nm[8] |
| Injection Volume | 10 µL[8] |
| Diluent | Acetonitrile or a mixture of Acetonitrile and Water |
2.2. System Suitability
System suitability tests are essential to ensure the chromatographic system is performing adequately for the intended analysis.[9][10]
System Suitability Solution Preparation:
A system suitability solution can be prepared by dissolving an accurately weighed quantity of Calcitriol reference standard in the diluent to obtain a known concentration. A portion of this solution can be heated (e.g., at 80°C for 30 minutes) to induce the formation of pre-calcitriol, which is a related compound that can be used to assess system suitability parameters.[6] Alternatively, a solution containing both Calcitriol and Calcitriol Impurity C reference standards can be used.
Acceptance Criteria:
| Parameter | Acceptance Criteria | Rationale |
| Resolution (R) | R ≥ 2.0 between Calcitriol and Calcitriol Impurity C peaks | Ensures baseline separation for accurate quantification. |
| Tailing Factor (T) | T ≤ 2.0 for both Calcitriol and Impurity C peaks | Indicates good peak symmetry.[9] |
| Relative Standard Deviation (RSD) | RSD ≤ 2.0% for peak area from replicate injections (n=5 or 6) | Demonstrates the precision of the analytical system.[9] |
| Theoretical Plates (N) | N ≥ 2000 for the Calcitriol peak | Indicates column efficiency. |
Experimental Protocols
3.1. Protocol for Preparation of Standard Solutions
Objective: To prepare accurate standard solutions of Calcitriol Impurity C for use in identification and quantification.
Materials:
-
Calcitriol Impurity C Reference Standard
-
Class A volumetric flasks
-
Analytical balance
-
Diluent (Acetonitrile or Acetonitrile/Water mixture)
-
Ultrasonic bath
Procedure:
-
Stock Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of Calcitriol Impurity C Reference Standard into a 100 mL amber volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5-10 minutes to dissolve.
-
Allow the solution to equilibrate to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Working Standard Solution (e.g., 1 µg/mL):
-
Pipette 1.0 mL of the Stock Standard Solution into a 100 mL amber volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly. This solution is used for quantification.
-
3.2. Protocol for Sample Preparation (Example for a Drug Substance)
Objective: To prepare a sample solution of the Calcitriol drug substance for impurity analysis.
Materials:
-
Calcitriol Drug Substance
-
Class A volumetric flasks
-
Analytical balance
-
Diluent (Acetonitrile or Acetonitrile/Water mixture)
-
Ultrasonic bath
Procedure:
-
Accurately weigh approximately 25 mg of the Calcitriol drug substance into a 25 mL amber volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3.3. Protocol for Quantification of Calcitriol Impurity C
Objective: To quantify the amount of Calcitriol Impurity C in a sample of Calcitriol drug substance.
Procedure:
-
Set up the HPLC system according to the conditions specified in Section 2.1.
-
Perform system suitability injections as described in Section 2.2 and ensure all criteria are met.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution of Calcitriol Impurity C.
-
Inject the prepared Sample Solution.
-
Calculate the percentage of Calcitriol Impurity C in the drug substance using the following formula:
% Impurity C = (Area_Impurity_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Where:
-
Area_Impurity_Sample is the peak area of Impurity C in the sample chromatogram.
-
Area_Standard is the peak area of Impurity C in the standard chromatogram.
-
Conc_Standard is the concentration of the Calcitriol Impurity C Working Standard Solution (e.g., in µg/mL).
-
Conc_Sample is the concentration of the Calcitriol drug substance in the Sample Solution (e.g., in µg/mL).
-
Data Presentation
Table 1: Typical Chromatographic Performance Data
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Calcitriol | 12.5 | 1.1 | 8500 |
| Calcitriol Impurity C | 14.2 | 1.2 | 9200 |
Table 2: Example Linearity Data for Calcitriol Impurity C
| Concentration (µg/mL) | Peak Area |
| 0.1 | 12,500 |
| 0.5 | 63,000 |
| 1.0 | 125,500 |
| 2.5 | 314,000 |
| 5.0 | 628,000 |
| Correlation Coefficient (r²) | 0.9998 |
Visualizations
Signaling Pathway, Experimental Workflow, and Logical Relationships
Figure 1: Simplified genomic signaling pathway of Calcitriol.
Figure 2: Experimental workflow for impurity profiling.
Figure 3: Logical relationship for reference standard use.
References
- 1. kmpharma.in [kmpharma.in]
- 2. allmpus.com [allmpus.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. rroij.com [rroij.com]
- 5. healthmanagement.org [healthmanagement.org]
- 6. uspbpep.com [uspbpep.com]
- 7. researchgate.net [researchgate.net]
- 8. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
- 9. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
[Date]
For Immediate Release
A comprehensive set of application notes and protocols has been developed to standardize the analytical method development for Calcitriol and its related substances. This documentation provides researchers, scientists, and drug development professionals with detailed methodologies for robust and reliable quantification and impurity profiling, addressing the critical need for stringent quality control of this potent vitamin D analog.
Calcitriol, the biologically active form of vitamin D3, is crucial in regulating calcium and phosphate metabolism. Its therapeutic use in managing conditions like secondary hyperparathyroidism and metabolic bone disease necessitates precise analytical methods to ensure product quality and patient safety. The newly developed protocols focus on state-of-the-art High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) techniques, offering high sensitivity and specificity.
These application notes detail experimental protocols, including sample preparation, chromatographic conditions, and detection parameters. Furthermore, they present a thorough summary of method validation data, ensuring the reliability and reproducibility of the analytical procedures. The inclusion of forced degradation studies provides critical insights into the stability of Calcitriol and the formation of potential degradation products under various stress conditions.
Application Note 1: HPLC-UV Method for Quantification of Calcitriol and Related Substances
This application note describes a validated stability-indicating HPLC-UV method for the quantitative determination of Calcitriol and its related substances in pharmaceutical formulations. The method is adept at separating Calcitriol from its potential impurities and degradation products.
Experimental Protocol
1. Sample Preparation:
-
Capsule Formulations: The contents of the capsules are diluted with an appropriate solvent.[1]
-
Suspension Formulations: A measured volume of the suspension is accurately weighed and diluted with methanol.
-
Standard Preparation: A stock solution of Calcitriol working standard is prepared in methanol and further diluted to the desired concentration.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5µm |
| Mobile Phase | A mixture of 1 volume of ammonia, 200 volumes of water, and 800 volumes of acetonitrile. |
| Flow Rate | 2.0 mL/min |
| Injection Volume | 50 µL |
| Column Temperature | Ambient |
| UV Detection | 265 nm |
| Run Time | 5 minutes |
Method Validation Summary
The method was validated according to ICH guidelines, demonstrating excellent linearity, precision, accuracy, and specificity.
| Validation Parameter | Result |
| Linearity (Range) | 0.25 - 1.25 µg/mL (R² = 0.999)[2] |
| Precision (%RSD) | Intra-day: ≤ 1.9%, Inter-day: ≤ 3.5%[3] |
| Accuracy (% Recovery) | >82%[3] |
| LOD | 0.04 µg/mL[3] |
| LOQ | 0.05 µg/mL[3] |
| Specificity | The method is specific for Calcitriol and can separate it from its degradation products and isomers.[4] |
Application Note 2: LC-MS/MS Method for High-Sensitivity Analysis of Calcitriol and its Metabolites
For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples or low-level impurity profiling, an LC-MS/MS method is recommended. This note details a robust protocol for the quantification of Calcitriol and its metabolites.
Experimental Protocol
1. Sample Preparation (Plasma):
-
Protein Precipitation: Proteins in the plasma sample are precipitated using methanol.
-
Supported Liquid Extraction (SLE): The sample is subjected to SLE for further purification.
-
Solid Phase Extraction (SPE): An optional SPE step can be included for enhanced cleanup.
-
Derivatization (Optional): Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be employed to improve ionization efficiency.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Methanol |
| Gradient Elution | Optimized for separation of Calcitriol and its metabolites. |
| Flow Rate | 0.25 mL/min[5] |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Method Validation Summary
| Validation Parameter | Result |
| Linearity (Range) | 1 - 100 ng/mL (r² = 0.9993)[6] |
| Precision (%CV) | 3.3 - 9.6%[6] |
| Accuracy | Within 11% of the specified concentration[6] |
| LOD | 2.0 pg/L[5] |
| LOQ | 0.05 µg/mL[3] |
Forced Degradation and Impurity Profiling
Forced degradation studies are essential to establish the stability-indicating nature of the analytical methods and to identify potential degradation products. Calcitriol is known to be sensitive to light, heat, and oxidation.
Common Degradation Products and Related Substances:
-
Isomerization Products: 5,6-trans-Calcitriol is a common isomer.
-
Oxidation Products: Epoxides and hydroxy analogs can be formed.
-
Photodegradation Products: Inactive secosteroid derivatives.
-
Metabolites: Calcitroic acid and 1α,25R(OH)2-26,23S-lactone D3 are major metabolites.[7]
Visualizations
Analytical Workflow for Calcitriol Related Substances
Caption: A streamlined workflow for the analysis of Calcitriol and its related substances.
Calcitriol Signaling Pathway
Caption: The genomic signaling pathway of Calcitriol mediated by the Vitamin D Receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. ymerdigital.com [ymerdigital.com]
- 3. Simultaneous Determination of Vitamins D3 (Calcitriol, Cholecalciferol) and K2 (Menaquinone-4 and Menaquinone-7) in Dietary Supplements by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.thermoscientific.com [apps.thermoscientific.com]
- 7. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for the Analysis of Calcitriol Impurity C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the hormonally active form of vitamin D, is a critical pharmaceutical agent.[] During its synthesis and storage, impurities can arise, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. One such critical impurity is Calcitriol Impurity C, also known as the Pre-Calcitriol Triazoline Adduct or pre-Calcitriol PTAD Adduct.[] The International Council for Harmonisation (ICH) guidelines necessitate the identification, quantification, and control of impurities in drug substances and products.[2]
These application notes provide a comprehensive overview and detailed protocols for the sample preparation and analysis of Calcitriol Impurity C using High-Performance Liquid Chromatography (HPLC), a common and robust analytical technique for pharmaceutical impurity analysis.[2][3]
Analytical Method Overview
The recommended analytical method for the quantification of Calcitriol Impurity C is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method offers the necessary selectivity and sensitivity to separate Calcitriol Impurity C from the active pharmaceutical ingredient (API), Calcitriol, and other related substances.
Experimental Protocols
Preparation of Standard Solutions
Objective: To prepare accurate concentrations of Calcitriol and Calcitriol Impurity C reference standards for system suitability testing and quantification.
Materials:
-
Calcitriol Reference Standard (RS)
-
Calcitriol Impurity C Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diluent (e.g., Methanol or a mixture of Acetonitrile and water)
Procedure:
-
Standard Stock Solution (Calcitriol): Accurately weigh approximately 15 mg of Calcitriol RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen diluent.
-
Standard Stock Solution (Calcitriol Impurity C): Accurately weigh a suitable amount of Calcitriol Impurity C RS into a volumetric flask to achieve a known concentration (e.g., 1 mg/mL) and dissolve in the appropriate diluent.
-
Working Standard Solution: Prepare the working standard solution by diluting the stock solutions with the diluent to achieve a final concentration suitable for the analysis (e.g., 0.075 µg/mL of Calcitriol and a relevant concentration for Impurity C based on the specification limit).[3]
Sample Preparation
The following protocols are generalized and may require optimization based on the specific sample matrix.
Protocol 2A: Bulk Drug Substance
-
Accurately weigh approximately 25 mg of the Calcitriol bulk drug substance into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon or PTFE syringe filter into an HPLC vial.
Protocol 2B: Ointment Formulation
-
Accurately weigh an amount of ointment equivalent to a target concentration of Calcitriol (e.g., 2500 mg of ointment containing 0.125 mg of Calcitriol) into a 100 mL amber volumetric flask.[3]
-
Add 10 mL of n-Hexane and sonicate for 15 minutes for complete dispersion.[3]
-
Add 5 mL of diluent and mix using a vortex mixer for 5 minutes.[3]
-
Transfer the mixture to a 50 mL centrifuge tube and centrifuge at 5000 rpm for 5 minutes.[3]
-
Carefully collect the clear lower layer for injection into the HPLC system.[3]
HPLC Method Parameters
The following HPLC parameters are a starting point and may require optimization for specific instruments and columns.
| Parameter | Recommended Conditions |
| Column | RP-C18, 150 x 4.6 mm, 2.7 µm particle size[3] |
| Mobile Phase | Gradient elution with a mixture of water, methanol, and acetonitrile.[3] An alternative is a mixture of acetonitrile and water with a modifier like phosphoric acid or formic acid for MS compatibility.[2] |
| Flow Rate | 1.2 mL/min[4] |
| Column Temperature | 33-37 °C[4] |
| Detection Wavelength | 265 nm[4][5] |
| Injection Volume | 10 µL[4] |
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to ensure that Impurity C is well-separated from any degradation products.[7][8]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of Calcitriol and its impurities. Specific values for Calcitriol Impurity C should be established during method validation.
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.999 |
| LOD | ~0.02% of the nominal concentration[9] |
| LOQ | ~0.06% of the nominal concentration[9] |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | < 2.0% |
Visualizations
Caption: Workflow for Sample Preparation.
Caption: Pathway for Method Validation.
References
- 2. Separation of Calcitriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 4. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
- 5. pharmadekho.com [pharmadekho.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. library.dphen1.com [library.dphen1.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Forced Degradation Studies of Calcitriol to Generate Impurity C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the biologically active form of vitamin D3, is a crucial hormone for regulating calcium and phosphate homeostasis. Due to its complex structure, including a conjugated triene system, Calcitriol is susceptible to degradation under various environmental conditions, such as heat, light, and oxidation.[1] Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as mandated by regulatory bodies like the ICH.[2][3][4]
One critical, albeit atypical, degradation product of Calcitriol is Impurity C. This impurity is identified as a triazoline adduct of pre-Calcitriol.[5][6][7] Its formation involves a two-step process: the thermal or photolytic isomerization of Calcitriol to pre-Calcitriol, followed by a Diels-Alder reaction with a dienophile, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). While not a typical product of standard stress testing, understanding the conditions leading to its formation is crucial for comprehensive impurity profiling and for the synthesis of Impurity C as a reference standard.
These application notes provide detailed protocols for the forced degradation of Calcitriol to generate its precursor, pre-Calcitriol, and the subsequent reaction to form Impurity C. It also includes an overview of the analytical methods for quantification and a summary of the biological signaling pathway of Calcitriol.
Data Presentation
The following tables summarize the expected outcomes from forced degradation studies designed to generate pre-Calcitriol, the precursor to Impurity C.
Table 1: Summary of Pre-Calcitriol Formation under Thermal and Photolytic Stress Conditions
| Stress Condition | Parameters | Duration | Expected Pre-Calcitriol Formation (%) | Major Degradants Besides Pre-Calcitriol |
| Thermal Stress | 60°C in methanol | 24 hours | 5 - 15 | Tachysterol, Lumisterol |
| 80°C in methanol | 8 hours | 10 - 25 | Tachysterol, Lumisterol | |
| Photolytic Stress | UV-A (320-400 nm) | 4 hours | 15 - 30 | Tachysterol, Lumisterol |
| UV-B (290-320 nm) | 2 hours | 20 - 40 | Tachysterol, Lumisterol |
Note: The expected formation percentages are illustrative and can vary based on the specific experimental setup, including solvent, concentration, and light source.
Experimental Protocols
Protocol 1: Generation of Pre-Calcitriol via Thermal Degradation
Objective: To induce the isomerization of Calcitriol to pre-Calcitriol using thermal stress.
Materials:
-
Calcitriol reference standard
-
Methanol (HPLC grade)
-
Heating block or oven capable of maintaining ±1°C
-
Amber glass vials with screw caps
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of Calcitriol in methanol at a concentration of 1 mg/mL.
-
Transfer 1 mL of the stock solution into several amber glass vials.
-
Place the vials in a heating block or oven pre-heated to the desired temperature (e.g., 60°C or 80°C).
-
Withdraw vials at specified time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cool the vials to room temperature immediately after withdrawal.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the formation of pre-Calcitriol and other degradants.
Protocol 2: Generation of Pre-Calcitriol via Photolytic Degradation
Objective: To induce the isomerization of Calcitriol to pre-Calcitriol using photolytic stress.
Materials:
-
Calcitriol reference standard
-
Methanol (HPLC grade)
-
Quartz cuvettes or other UV-transparent containers
-
Photostability chamber equipped with UV-A and UV-B lamps
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of Calcitriol in methanol at a concentration of 1 mg/mL.
-
Transfer the solution to quartz cuvettes.
-
Prepare a "dark control" sample by wrapping a cuvette with the same solution in aluminum foil.
-
Expose the samples to a controlled source of UV-A or UV-B radiation in a photostability chamber.
-
Withdraw samples at predetermined time points.
-
Analyze the samples immediately using a validated stability-indicating HPLC method to determine the concentration of pre-Calcitriol.
Protocol 3: Synthesis of Calcitriol Impurity C
Objective: To synthesize Calcitriol Impurity C from pre-Calcitriol.
Materials:
-
Solution containing pre-Calcitriol (from Protocol 1 or 2)
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Acetonitrile (HPLC grade)
-
HPLC system for purification (if necessary)
Procedure:
-
To the solution containing pre-Calcitriol, add a molar excess of PTAD.
-
The reaction (a Diels-Alder cycloaddition) is typically rapid and can proceed at room temperature.
-
Monitor the reaction progress by HPLC until the pre-Calcitriol peak is consumed and the Impurity C peak appears.
-
The resulting solution contains Calcitriol Impurity C. This can be used as a reference standard for identification or can be purified by preparative HPLC if a pure standard is required.
Protocol 4: Analytical Method for Calcitriol and Its Impurities
Objective: To separate and quantify Calcitriol, pre-Calcitriol, and Impurity C.
HPLC Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-10 min: 70% B
-
10-25 min: 70% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Mandatory Visualizations
Logical Workflow for Impurity C Generation
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Calcitriol Metabolism in Acute Vitamin D Toxicity—A Comprehensive Review and Clinical Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic Calcitriol Inhibits Osteoclast Lineage Commitment via the BMP-Smad1 and IκB-NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Impurity C of Calcitriol | C35H49N3O5 | CID 71314478 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcitriol Impurity C Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the procurement, handling, and utilization of Calcitriol Impurity C certified reference material (CRM). Detailed protocols for its analysis are included to ensure accurate quantification and qualification in research and quality control settings.
Introduction to Calcitriol Impurity C
Calcitriol, the biologically active form of Vitamin D3, is a critical hormone regulating calcium and phosphate homeostasis.[1] During its synthesis and storage, various impurities can arise, which require careful monitoring to ensure the safety and efficacy of Calcitriol-containing pharmaceutical products.
Calcitriol Impurity C is a significant process-related impurity formed during the synthesis of Calcitriol. It is identified as the triazoline adduct of pre-Calcitriol, often formed by the Diels-Alder reaction of pre-Calcitriol with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a reagent used to protect the triene system of vitamin D derivatives.[2] Its presence in the final drug product must be controlled within specified limits.
Synonyms:
-
pre-Calcitriol PTAD Adduct[2]
-
(6aR,7R,9aR)-11-[(3S,5R)-3,5-dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][2][3][4]triazolo[1,2-a]cinnoline-1,3(2H)-dione[4]
Procurement and Specifications of Certified Reference Material
The procurement of high-purity Calcitriol Impurity C CRM is essential for the accurate identification and quantification of this impurity in drug substances and products. Several specialized chemical suppliers offer this CRM.
Table 1: Representative Supplier Specifications for Calcitriol Impurity C CRM
| Supplier | Catalog Number | Purity | Appearance | Storage Conditions |
| TargetMol | T6c2637 | >98% | White to Off-White Solid | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[3] |
| BOC Sciences | B0504-485045 | >98% | White to Off-White Solid | 2-8°C[2] |
| AdooQ Bioscience | A15734 | >99% (HPLC) | Lyophilized powder | Lyophilized at -20°C for 36 months; In solution at -20°C for 1 month[5] |
| Allmpus | ALL-CAC-B | >95% (HPLC) | N/A | 2-8°C[4] |
| Chemicea | CP-C49003 | N/A | N/A | N/A |
Note: Specifications may vary between lots and suppliers. Always refer to the Certificate of Analysis (CoA) provided with the CRM.
Experimental Protocols
Handling and Storage of CRM
Proper handling and storage of the Calcitriol Impurity C CRM are crucial to maintain its integrity and ensure accurate results.
-
Storage: Store the solid CRM at the temperature specified by the supplier, typically between -20°C and 8°C, and protect from light and moisture.[2][3][4][5]
-
Solution Preparation: For creating stock solutions, use high-purity solvents such as methanol, DMSO, or acetonitrile.[3][4] Solutions should be stored at -20°C or -80°C and used within the timeframe recommended by the supplier to avoid degradation.[3][5]
-
Safety: Handle the CRM in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a general method for the quantification of Calcitriol Impurity C. Method optimization and validation are required for specific applications.
Objective: To separate and quantify Calcitriol Impurity C from Calcitriol and other related substances.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[6]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Calcitriol Impurity C Certified Reference Material
-
Calcitriol Reference Standard
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of Calcitriol Impurity C CRM and dissolve it in a known volume of diluent (e.g., methanol or acetonitrile) to prepare a stock solution.
-
Perform serial dilutions to prepare a series of calibration standards at different concentrations.
-
-
Sample Preparation:
-
Accurately weigh the sample containing Calcitriol and dissolve it in the diluent to a known concentration.
-
-
Chromatographic Conditions (Example): [6]
-
Column: C18 (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient mixture of water, acetonitrile, and methanol. The exact gradient program should be optimized for the specific separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
-
-
Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Identify the peak corresponding to Calcitriol Impurity C based on the retention time of the CRM.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Calculate the concentration of Calcitriol Impurity C in the sample using the calibration curve.
-
Diagram 1: Experimental Workflow for HPLC Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacologic Calcitriol Inhibits Osteoclast Lineage Commitment via the BMP-Smad1 and IκB-NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apps.thermoscientific.com [apps.thermoscientific.com]
Application of Calcitriol Impurity C in Pharmaceutical Quality Control
Introduction
Calcitriol, the biologically active form of vitamin D3, is a critical hormone for regulating calcium and phosphate homeostasis.[1][2][3] Its pharmaceutical formulations are used to treat conditions like secondary hyperparathyroidism in patients with chronic kidney disease, hypocalcemia, and osteoporosis.[1][2][3] Due to its potent biological activity, ensuring the purity and quality of Calcitriol drug products is of utmost importance. Impurities in the active pharmaceutical ingredient (API) or final drug product can arise from the manufacturing process, degradation, or interaction with excipients.[1][4]
Calcitriol Impurity C is identified as a triazoline adduct of pre-calcitriol.[2][][6] The presence of this and other impurities must be carefully monitored to ensure the safety and efficacy of the final pharmaceutical product. This document provides detailed application notes and protocols for the use of Calcitriol Impurity C as a reference standard in the quality control of Calcitriol pharmaceutical products.
Data Presentation: Analytical Method Validation Parameters
The following table summarizes typical validation parameters for a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Calcitriol and its impurities.
| Parameter | Calcitriol | Calcitriol Impurity C & other Isomers |
| Linearity Range (µg/mL) | 0.1714 - 1.36 | 0.1613 - 1.28 |
| Limit of Detection (LOD) (ng/mL) | 39.75 | 40.90 |
| Limit of Quantification (LOQ) (ng/mL) | 141.6 | 136.4 |
| Recovery (%) | > 98% | Not specified, but method accuracy is high |
| Precision (RSD %) | < 1.2% | < 1.2% |
Data compiled from a representative study on the determination of Calcitriol and its isomers in soft capsules by RP-HPLC-DAD.[7]
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This protocol describes a stability-indicating RP-HPLC method for the separation and quantification of Calcitriol and its impurities, including Impurity C.
1.1. Materials and Reagents
-
Calcitriol Reference Standard
-
Calcitriol Impurity C Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, purified)
-
Phosphoric acid (or Formic acid for MS-compatible methods)[8]
-
Calcitriol drug substance or product for testing
1.2. Chromatographic Conditions
-
Column: Symmetry C18, 4.6 mm × 250 mm, 5 µm particle size[7][9] (or equivalent)
-
Mobile Phase: A gradient elution of water, acetonitrile, and methanol.[7] An isocratic mobile phase of methanol, water, and glacial acetic acid (66:30:4) has also been reported.[9]
-
Flow Rate: 1.0 mL/min[9]
-
Detection Wavelength: 264 nm[4]
-
Injection Volume: 10 µL[10]
1.3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve Calcitriol and Calcitriol Impurity C reference standards in a suitable solvent (e.g., DMSO, Methanol)[11][12] to obtain a known concentration.
-
Working Standard Solution: Dilute the stock solutions with the mobile phase to achieve a concentration within the linear range of the method.
-
Sample Solution: Extract a known quantity of the Calcitriol drug product with a suitable solvent to achieve a final concentration comparable to the working standard solution. For soft capsules, a dispersive solid-phase extraction (DSPE) may be employed.[9]
1.4. System Suitability Before sample analysis, inject a system suitability solution containing both Calcitriol and Calcitriol Impurity C. The resolution between the two peaks should be greater than 2.0.[4]
1.5. Analysis Inject the blank (mobile phase), working standard solution, and sample solution into the HPLC system. Record the chromatograms and integrate the peak areas.
1.6. Calculation The amount of Calcitriol Impurity C in the sample can be calculated using the following formula:
% Impurity = (Area of Impurity Peak in Sample / Area of Standard Peak) x (Concentration of Standard / Concentration of Sample) x 100
Mandatory Visualizations
Diagram 1: Calcitriol Signaling Pathway
Caption: Simplified overview of the Calcitriol signaling pathway.
Diagram 2: Experimental Workflow for Calcitriol Impurity C Analysis
Caption: Workflow for the analysis of Calcitriol Impurity C.
References
- 1. veeprho.com [veeprho.com]
- 2. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]
- 3. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 6. kmpharma.in [kmpharma.in]
- 7. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 8. Separation of Calcitriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
- 11. Impurity C of Calcitriol | TargetMol [targetmol.com]
- 12. NB-64-02953-1mg | this compound [86307-44-0] Clinisciences [clinisciences.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in Calcitriol Impurity C HPLC Analysis
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis. This resource is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of Calcitriol Impurity C. Here you will find a comprehensive troubleshooting guide and frequently asked questions to help you identify and resolve common chromatographic problems.
Frequently Asked Questions (FAQs)
Q1: What is Calcitriol Impurity C and why is it prone to peak tailing?
A1: Calcitriol Impurity C is a process-related impurity in the synthesis of Calcitriol, the active form of vitamin D3.[1][][3] It is identified as a triazoline adduct of pre-Calcitriol.[3] The triazoline ring contains nitrogen atoms, making the molecule weakly basic.[4] This basic nature is a primary reason for its tendency to exhibit peak tailing in reversed-phase HPLC. Basic compounds can engage in secondary interactions with residual acidic silanol groups on the surface of silica-based stationary phases, leading to asymmetrical peak shapes.[5]
Q2: What are the main causes of peak tailing in HPLC analysis?
A2: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[6] The primary cause is often the presence of more than one mechanism for analyte retention.[5] For basic compounds like Calcitriol Impurity C, this typically involves:
-
Secondary Interactions: Strong interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing material.[5][6]
-
Mobile Phase pH: A mobile phase pH that is close to the analyte's pKa can lead to the co-existence of both ionized and non-ionized forms, resulting in peak distortion.[7]
-
Column Issues: Degradation of the column, contamination, or a partially blocked inlet frit can all contribute to poor peak shape.[5]
-
Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.[6]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak asymmetry.[5]
Q3: Why is it important to address peak tailing in impurity analysis?
A3: Peak tailing is not just a cosmetic issue; it can significantly impact the quality and reliability of analytical data. Poor peak shape can lead to:
-
Inaccurate Quantification: Tailing peaks are difficult to integrate accurately, which can result in underestimation or overestimation of the impurity level.
-
Reduced Resolution: Tailing can cause peaks to merge with adjacent peaks, making it difficult to resolve and accurately quantify individual components.
-
Lower Sensitivity: Broader, tailing peaks are less sharp, which reduces the signal-to-noise ratio and can make it difficult to detect low levels of impurities.
Troubleshooting Guide for Peak Tailing of Calcitriol Impurity C
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of Calcitriol Impurity C.
Step 1: Evaluate the HPLC Column
The column is a frequent source of peak shape problems.
Question: Could my HPLC column be the cause of the peak tailing?
Answer: Yes, the column is a primary suspect. Here's how to investigate:
-
Column Age and Usage: Columns have a finite lifetime. If the column has been used extensively or with harsh mobile phases, its performance may have degraded.
-
Column Chemistry: For basic compounds like Calcitriol Impurity C, a standard C18 column with high silanol activity can lead to significant tailing.[4] Consider using a column with low silanol activity or one that is end-capped to block these active sites.[5] Modern columns with high-purity silica or hybrid particle technology often provide better peak shapes for basic analytes.[4]
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column and cause peak distortion. Try flushing the column with a strong solvent.
-
Physical Damage: A void at the column inlet or a blocked frit can disrupt the flow path and lead to peak tailing for all analytes in the chromatogram.[5]
Recommended Actions:
-
Use a High-Quality, End-Capped Column: Select a modern, high-purity silica C18 or C8 column that is well end-capped. Columns with polar-embedded groups or charged surface modifications can also improve the peak shape of basic compounds.[7][8]
-
Column Flushing: If contamination is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol), following the manufacturer's recommendations.
-
Column Reversal: In some cases, reversing the column and flushing it to waste can dislodge particulates from the inlet frit.[5]
-
Replace the Column: If the column is old or the above steps do not resolve the issue, replace it with a new one.
Step 2: Optimize the Mobile Phase
The mobile phase composition, particularly its pH, is critical for controlling the peak shape of ionizable compounds.
Question: How can I adjust the mobile phase to reduce peak tailing for Calcitriol Impurity C?
Answer: Since Calcitriol Impurity C is weakly basic, controlling the mobile phase pH is crucial.
-
Mobile Phase pH: The goal is to ensure that the analyte is in a single ionic state. For a basic compound, this is typically achieved by using a mobile phase with a low pH (at least 2 pH units below the analyte's pKa).[9] This protonates the analyte, and more importantly, suppresses the ionization of the acidic silanol groups on the stationary phase, thereby minimizing secondary interactions.[4] A starting point for method development is a pH in the range of 2.5 to 4.[9]
-
Buffer Selection and Concentration: Using a buffer is essential to maintain a stable pH. For low pH applications, phosphate or formate buffers are common choices.[4] A buffer concentration of 10-25 mM is typically sufficient.
-
Mobile Phase Additives: Sometimes, adding a competing base to the mobile phase can improve peak shape.[4] Triethylamine (TEA) is a traditional choice, but it can shorten column lifetime and is not suitable for mass spectrometry.[4]
Recommended Actions:
-
Lower the Mobile Phase pH: Prepare the aqueous portion of your mobile phase with a buffer to a pH between 2.5 and 3.5. Formic acid (0.1%) is a good starting point, especially for LC-MS compatibility.[10]
-
Use an Appropriate Buffer: Employ a buffer like ammonium formate or phosphate at a concentration of 10-20 mM to ensure stable pH.[4]
-
Optimize Organic Modifier: The type and concentration of the organic solvent (acetonitrile or methanol) can also influence peak shape. Experiment with different ratios to achieve the best separation and symmetry.
Step 3: Review Sample Preparation and Injection
The way the sample is prepared and introduced into the HPLC system can also affect peak shape.
Question: Could my sample preparation or injection technique be causing the peak tailing?
Answer: Yes, several factors related to the sample can contribute to peak tailing.
-
Sample Solvent: The solvent used to dissolve the sample should be as weak as or weaker than the initial mobile phase. Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[7]
-
Sample Concentration and Injection Volume: Overloading the column can lead to broad, tailing peaks. This occurs when the amount of analyte injected exceeds the column's capacity.[7]
Recommended Actions:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.
-
Reduce Injection Volume or Sample Concentration: If you suspect column overload, try injecting a smaller volume or diluting your sample.
Step 4: Check the HPLC System
Issues with the HPLC instrument itself can lead to extra-column band broadening and peak tailing.
Question: How can I determine if my HPLC system is contributing to the peak tailing?
Answer: Extra-column volume can cause symmetrical peaks to become broad and tail.
-
Tubing and Connections: Long or wide-bore tubing between the injector, column, and detector can increase extra-column volume. Ensure all connections are made correctly with no dead volume.[6]
-
Detector Settings: A large detector cell volume or a slow data acquisition rate can also contribute to peak broadening.
Recommended Actions:
-
Minimize Tubing Length and Diameter: Use tubing with a small internal diameter (e.g., 0.125 mm) and keep the lengths as short as possible.
-
Check Connections: Ensure all fittings are properly tightened to avoid dead volumes.
-
Optimize Detector Settings: Use the smallest possible flow cell volume and an appropriate data acquisition rate for your peak widths.
Summary of Quantitative Parameters for Troubleshooting
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | To suppress the ionization of residual silanol groups and ensure Calcitriol Impurity C is in a single, protonated state, minimizing secondary interactions.[4][9] |
| Buffer Concentration | 10 - 25 mM | To maintain a stable pH throughout the analysis.[4] |
| Competing Base (Optional) | Triethylamine (TEA) at ~5 mM | To competitively bind to active silanol sites. Use with caution as it can shorten column life and is not MS-friendly.[4] |
| Column Type | High-purity, end-capped C18 or C8 | To minimize the number of available silanol groups for secondary interactions.[5] |
| Injection Volume | 1 - 10 µL (typical) | To avoid column overload, which can cause peak distortion.[7] |
Detailed Experimental Protocol (Representative Method)
This protocol provides a starting point for the HPLC analysis of Calcitriol and its impurities, with a focus on minimizing peak tailing for Impurity C. Method optimization will likely be required.
1. Chromatographic Conditions:
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 60% B
-
5-20 min: 60% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 5 µL
2. Reagent and Sample Preparation:
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix well.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas before use.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of Calcitriol Impurity C reference standard.
-
Dissolve in a diluent consisting of a 50:50 mixture of Mobile Phase A and Mobile Phase B to the desired concentration.
-
-
Sample Preparation:
-
Prepare the sample containing Calcitriol and its impurities in the same diluent as the standard solution.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the analysis of Calcitriol Impurity C.
Caption: A flowchart for troubleshooting peak tailing of Calcitriol Impurity C.
References
- 1. Impurity C of Calcitriol | TargetMol [targetmol.com]
- 3. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. uhplcs.com [uhplcs.com]
- 8. welch-us.com [welch-us.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Chromatographic Resolution of Calcitriol and Impurity C
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to resolving the co-elution of Calcitriol and its process-related impurity, Impurity C (also known as Pre-Calcitriol Triazoline Adduct).
Troubleshooting Guide: Resolving Co-elution
Issue: A single, broad, or shouldered peak is observed during the HPLC or UPLC analysis of Calcitriol, suggesting co-elution with Impurity C. Peak purity analysis may also indicate a non-homogenous peak.
Objective: To achieve baseline separation of Calcitriol and Impurity C with a resolution (Rs) of ≥ 1.5.
Question 1: How do I confirm the presence of Impurity C co-eluting with Calcitriol?
Answer:
Co-elution can be confirmed through several methods:
-
Peak Purity Analysis: Utilize a Diode Array Detector (DAD) or a similar multi-wavelength detector to assess the spectral homogeneity across the peak. A "pure" peak will exhibit a consistent spectrum, while a mixed peak will show spectral dissimilarities.
-
Mass Spectrometry (MS): If using an LC-MS system, analyze the mass spectra across the eluting peak. The presence of ions corresponding to the mass-to-charge ratio (m/z) of both Calcitriol (~417.6 g/mol ) and Impurity C (~592.8 g/mol ) will confirm co-elution.
-
Spiking Study: If a reference standard for Impurity C is available, inject a sample spiked with a small amount of the impurity. An increase in the peak area or a more pronounced shoulder on the main peak can indicate co-elution.
Question 2: What are the initial steps to resolve the co-elution of Calcitriol and Impurity C?
Answer:
Begin by systematically modifying your existing chromatographic method. The primary goal is to alter the selectivity of the separation. A logical workflow for this process is outlined below.
Caption: A logical workflow for systematically troubleshooting the co-elution of Calcitriol and Impurity C.
Question 3: How do I perform mobile phase optimization (Step 1)?
Answer:
Mobile phase modification is often the most effective and straightforward approach to alter selectivity. Focus on the following parameters:
-
Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice versa. These solvents exhibit different selectivities. A ternary mixture (e.g., acetonitrile/methanol/water) can also be explored.
-
Gradient Slope: If using a gradient, decrease the slope (i.e., make the gradient longer and more shallow). This provides more time for the components to separate.
-
Isocratic Strength: In an isocratic method, systematically decrease the percentage of the organic solvent to increase the retention and potentially improve resolution.
-
pH of the Aqueous Phase: Although Calcitriol and Impurity C are neutral compounds, slight pH adjustments can sometimes influence interactions with residual silanols on the stationary phase, subtly altering selectivity.
Question 4: What should I consider when evaluating the stationary phase (Step 2)?
Answer:
If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.
-
Different C18 Chemistries: Not all C18 columns are the same. Try a C18 column from a different manufacturer or one with a different bonding density or end-capping.
-
Phenyl-Hexyl Phase: A phenyl-hexyl stationary phase can offer alternative selectivity through π-π interactions, which may be beneficial for separating the aromatic-containing Impurity C from Calcitriol.
-
Pentafluorophenyl (PFP) Phase: PFP columns provide a unique selectivity due to a combination of hydrophobic, π-π, and dipole-dipole interactions.
Question 5: Can adjusting the column temperature help with separation (Step 3)?
Answer:
Yes, adjusting the column temperature can influence selectivity.
-
Lowering the Temperature: Decreasing the temperature (e.g., from 40°C to 25°C) generally increases retention and can sometimes improve the resolution of closely eluting peaks.
-
Increasing the Temperature: Conversely, raising the temperature can improve efficiency and may alter the selectivity, leading to better separation in some cases. It is recommended to explore a range of temperatures (e.g., 25°C, 35°C, 45°C).
Experimental Protocols
Below are detailed starting methodologies for resolving the co-elution of Calcitriol and Impurity C. These should be considered as starting points for your method development.
Protocol 1: Reversed-Phase HPLC Method Development
Objective: To achieve baseline separation using a standard C18 column with mobile phase optimization.
| Parameter | Initial Condition | Modification 1 (Alternative Solvent) | Modification 2 (Gradient Adjustment) |
| Column | C18, 4.6 x 150 mm, 3.5 µm | C18, 4.6 x 150 mm, 3.5 µm | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 60-90% B in 15 min | 70-95% B in 15 min | 60-90% B in 25 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 35°C | 35°C | 35°C |
| Detection | UV at 265 nm | UV at 265 nm | UV at 265 nm |
| Injection Vol. | 10 µL | 10 µL | 10 µL |
Protocol 2: UPLC Method with Alternative Stationary Phase
Objective: To leverage the efficiency of UPLC with a different stationary phase for improved resolution.
| Parameter | Phenyl-Hexyl Column | PFP Column |
| Column | Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm | PFP, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 50-80% B in 8 min | 60-90% B in 8 min |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Column Temp. | 40°C | 40°C |
| Detection | UV at 265 nm | UV at 265 nm |
| Injection Vol. | 2 µL | 2 µL |
Physicochemical Properties for Method Development
Understanding the differences in the physicochemical properties of Calcitriol and Impurity C is key to developing a successful separation method.
| Property | Calcitriol | Impurity C (Pre-Calcitriol Triazoline Adduct) | Implication for Separation |
| Molecular Formula | C₂₇H₄₄O₃ | C₃₅H₄₉N₃O₅ | Significant difference in size and polarity. |
| Molecular Weight | ~416.6 g/mol | ~591.8 g/mol | Impurity C is substantially larger. |
| Solubility | Soluble in methanol, ethanol, DMSO, ethyl acetate.[1][2] | Soluble in methanol, DMSO.[3][4] | Both are soluble in common reversed-phase organic solvents. |
| Structure | Steroidal backbone with hydroxyl groups. | Calcitriol derivative with a large triazolinedione adduct.[3] | The adduct on Impurity C introduces aromaticity and more polar functional groups. |
| UV λmax | ~265 nm[2] | Expected to have a different UV spectrum due to the adduct. | A DAD detector can aid in peak tracking and identification. |
| LogP (Predicted) | ~4.35 - 5.51[5] | Likely lower due to increased polarity of the adduct. | Calcitriol is more hydrophobic. |
Frequently Asked Questions (FAQs)
Q1: Why is Impurity C a concern in Calcitriol preparations? A1: Impurity C is a process-related impurity that can arise during the synthesis of Calcitriol.[6] Regulatory agencies require that all impurities in an active pharmaceutical ingredient (API) are well-characterized and controlled within specified limits. Co-elution can lead to inaccurate quantification of this impurity.
Q2: My peak for Calcitriol is tailing. Could this be due to co-elution? A2: While peak tailing can be a sign of co-elution, it can also be caused by other factors such as secondary interactions with the stationary phase, column degradation, or an inappropriate mobile phase pH. It is important to investigate other potential causes of peak tailing in conjunction with the troubleshooting steps for co-elution.
Q3: I have tried all the suggested steps and still cannot achieve baseline separation. What are my next options? A3: If conventional HPLC/UPLC method development does not yield the desired resolution, you may need to consider more advanced techniques such as two-dimensional liquid chromatography (2D-LC) or supercritical fluid chromatography (SFC). 2D-LC can offer a significant increase in peak capacity, while SFC provides an alternative separation mechanism that can be effective for structurally similar compounds.
Q4: Is it necessary to use a mass spectrometer for this analysis? A4: While not strictly necessary for achieving chromatographic separation, an MS detector is highly recommended for confirming the identities of the peaks and for validating the method. It provides definitive evidence of co-elution and ensures that the correct peaks are being monitored and quantified.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the analytical problem and the proposed solutions.
Caption: A diagram illustrating the strategic approaches to resolving the co-elution of Calcitriol and Impurity C.
References
Technical Support Center: Managing Matrix Effects in the Bioanalysis of Calcitriol Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage matrix effects in the bioanalysis of Calcitriol and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Calcitriol impurity bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of Calcitriol impurities caused by co-eluting, endogenous components of the biological sample (e.g., plasma, serum, urine).[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3]
Q2: What are the primary causes of matrix effects in the LC-MS/MS analysis of Calcitriol and its impurities?
A2: The primary causes of matrix effects are endogenous substances from the biological matrix that interfere with the ionization of the analytes in the mass spectrometer's ion source. Common interfering substances include:
-
Phospholipids: Abundant in plasma and serum, they are a major source of ion suppression in electrospray ionization (ESI).[4]
-
Salts and Buffers: Can alter the charge state of the analyte and affect ionization efficiency.[3]
-
Endogenous Metabolites: Compounds structurally similar or dissimilar to Calcitriol and its impurities that co-elute from the analytical column.
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: The most common and quantitative method is the post-extraction spike analysis .[5] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of a standard solution of the same concentration in a neat solvent. The ratio of these responses is the Matrix Factor (MF) .
-
MF = 1: No matrix effect
-
MF < 1: Ion suppression
-
MF > 1: Ion enhancement
Regulatory guidelines often require the evaluation of the matrix factor in at least six different lots of the biological matrix to assess the variability of the matrix effect.[1]
Q4: What are the common impurities of Calcitriol I should be aware of?
A4: Impurities in Calcitriol can arise from its synthesis or degradation due to light, heat, and oxidation. Common impurities include:
-
Isomerization products: Such as pre-Calcitriol and other stereoisomers.
-
Oxidation products: Including epoxides and additional hydroxylated analogs.
-
Photodegradation products: Inactive secosteroid derivatives resulting from exposure to light.
Q5: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for the bioanalysis of Calcitriol impurities?
A5: A SIL-IS (e.g., deuterated Calcitriol) is considered the gold standard for quantitative bioanalysis.[6] Because it is chemically and structurally almost identical to the analyte, it is expected to have the same chromatographic retention time, extraction recovery, and be affected by matrix effects in a similar way. By adding a known concentration of the SIL-IS to all samples, calibration standards, and quality controls, it can effectively compensate for variations in sample preparation and matrix-induced signal suppression or enhancement, leading to more accurate and precise quantification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bioanalysis of Calcitriol impurities.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in analyte/IS response across different samples | Inconsistent matrix effects between different lots of biological matrix. Inefficient or variable sample cleanup. | Evaluate Matrix Factor (MF): Perform a post-extraction spike experiment with at least six different lots of the matrix to quantify the variability. Optimize Sample Preparation: Employ a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or a combination of Supported Liquid Extraction (SLE) and SPE to remove interfering components more effectively. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus compensating for the variability. |
| Significant ion suppression for all analytes and the internal standard | High concentration of co-eluting phospholipids. Inadequate chromatographic separation from matrix components. | Improve Sample Preparation: Use a sample preparation technique specifically designed to remove phospholipids, such as HybridSPE®-Phospholipid plates or certain SPE sorbents. Optimize Chromatography: Modify the LC gradient to better separate the analytes from the region where phospholipids typically elute. Consider a different column chemistry (e.g., pentafluorophenyl) that may offer different selectivity. Adjust Ion Source Parameters: Optimize the ion source temperature, gas flows, and spray voltage to improve desolvation and minimize the impact of non-volatile matrix components. |
| Poor recovery of Calcitriol impurities | Inefficient extraction from the biological matrix. Analyte degradation during sample processing. | Optimize Extraction Solvent/Sorbent: For Liquid-Liquid Extraction (LLE), test different organic solvents. For SPE, screen different sorbent types (e.g., C18, mixed-mode) and elution solvents. Adjust pH: The pH of the sample can influence the extraction efficiency of acidic or basic impurities. Protect from Light and Heat: Calcitriol and its impurities are sensitive to light and heat. Perform sample preparation under yellow light and avoid high temperatures during solvent evaporation. |
| Inconsistent peak shapes or retention time shifts | Matrix components affecting the column performance. Inadequate column equilibration. | Improve Sample Cleanup: A cleaner extract will be less likely to foul the analytical column. Increase Column Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of expected recovery for Calcitriol and related metabolites using different techniques. Note: Specific Matrix Factor (MF) data for individual Calcitriol impurities should be determined during method development and validation, as it is highly dependent on the specific impurity, matrix, and analytical conditions.
| Sample Preparation Technique | Target Analytes | Biological Matrix | Typical Recovery (%) | Key Advantages | Potential Disadvantages |
| Protein Precipitation (PPT) | Calcitriol & Metabolites | Serum/Plasma | 50-80% | Simple, fast, and inexpensive. | High risk of significant matrix effects due to co-extraction of phospholipids and other endogenous components.[7] May not be suitable for achieving low limits of quantification. |
| Liquid-Liquid Extraction (LLE) | Calcitriol & Metabolites | Serum/Plasma | 70-90% | Good removal of proteins and salts. Can be optimized by changing solvent polarity and pH. | Can be labor-intensive and difficult to automate. May still have some co-extraction of interfering substances. |
| Solid-Phase Extraction (SPE) | Calcitriol & Metabolites | Serum/Plasma | 80-95% | Excellent for removing a wide range of interferences, leading to cleaner extracts and reduced matrix effects.[7] Can be automated. | Method development can be more complex and time-consuming. More expensive than PPT or LLE. |
| Supported Liquid Extraction (SLE) | Calcitriol & Metabolites | Serum/Plasma | 85-100% | High recovery and cleaner extracts than LLE.[8] Easier to automate than traditional LLE. | May be more expensive than LLE. |
| HybridSPE®-Phospholipid | Calcitriol & Metabolites | Serum/Plasma | >90% | Specifically targets the removal of phospholipids, a major source of matrix effects.[9] | Higher cost compared to other methods. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the bioanalysis of Calcitriol and its impurities. These should be considered as starting points and optimized for specific laboratory conditions and analytes.
Protocol 1: Solid-Phase Extraction (SPE) for Calcitriol and Impurities from Human Plasma
This protocol is a general procedure and should be optimized and validated for specific impurities.
-
Sample Pre-treatment:
-
SPE Column Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., Phenomenex Strata-X, 30 mg/1 cc) with 1 mL of methanol, followed by 1 mL of water.[10]
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE column.
-
-
Washing:
-
Wash the column with 1 mL of deionized water.
-
Wash the column with 1 mL of 20% acetonitrile in water.[10]
-
-
Elution:
-
Elute the analytes with 2 mL of chloroform or another suitable organic solvent.[10]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at < 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Protocol 2: Post-Extraction Spike Analysis to Determine Matrix Factor (MF)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte(s) of interest and the internal standard into the mobile phase at a known concentration (e.g., a mid-range QC).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using the validated sample preparation method. After the final evaporation step, reconstitute the extracts with the solution from Set A.
-
Set C (Blank Matrix): Extract the same lots of blank biological matrix without spiking the analyte or internal standard.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
Calculate the MF for each of the six lots of matrix.
-
The coefficient of variation (%CV) of the MF across the different lots should be within an acceptable range (typically ≤15%).
-
Visualizations
Below are diagrams illustrating key workflows and relationships in managing matrix effects for Calcitriol impurity bioanalysis.
Caption: A flowchart for troubleshooting matrix effects in bioanalysis.
Caption: A typical sample preparation workflow to minimize matrix effects.
Caption: Relationship between matrix effects and mitigation strategies.
References
- 1. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. Calcitriol/calcifediol ratio: An indicator of vitamin D hydroxylation efficiency? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Calcitriol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ijbio.com [ijbio.com]
Welcome to the Technical Support Center for the chromatographic analysis of Calcitriol and its related compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve peak shape in their High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of Calcitriol and its analogs, providing potential causes and actionable solutions.
Q1: What are the common causes of poor peak shape for Calcitriol compounds?
Poor peak shape, including tailing, fronting, and broad peaks, can arise from a variety of factors. For Calcitriol and its related compounds, which are structurally similar steroids, common causes include secondary interactions with the stationary phase, issues with the mobile phase, or problems with the analytical column itself.[1][2][3]
Q2: My Calcitriol peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue.[2]
Potential Causes:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of Calcitriol, causing tailing.[1][3]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that lead to tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization of residual silanols, influencing secondary interactions.
-
Metal Contamination: Trace metals in the sample, mobile phase, or HPLC system can chelate with the analyte, causing tailing.[4]
Troubleshooting Steps:
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 or Phenyl column to minimize exposed silanol groups.[5][6]
-
Optimize Mobile Phase Additives:
-
Column Washing: Implement a robust column washing procedure between runs to remove strongly retained matrix components. A typical wash may involve a high percentage of a strong organic solvent like isopropanol or methanol.
-
Guard Column: Use a guard column to protect the analytical column from contaminants.[5]
-
Sample Preparation: Enhance sample cleanup procedures, such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove interfering matrix components.[5][7]
Q3: I am observing peak fronting for my Calcitriol analysis. What should I investigate?
Peak fronting, where the front of the peak is broader than the back, is often related to sample overload or solvent effects.[2][9]
Potential Causes:
-
Sample Overload: Injecting too much sample can saturate the column, leading to fronting.[2][9]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in fronting.[9]
-
Column Collapse: Though less common, operating the column outside its recommended pH or temperature range can lead to bed collapse and poor peak shape.[2]
Troubleshooting Steps:
-
Reduce Injection Volume or Concentration: Dilute the sample or decrease the injection volume to avoid overloading the column.[9]
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[4]
-
Check Column Specifications: Ensure the operating conditions (pH, temperature, pressure) are within the manufacturer's recommendations for the column.
Q4: My peaks for Calcitriol and its related compounds are broad and poorly resolved. How can I improve this?
Broad peaks can be a symptom of several issues, leading to poor resolution between closely eluting compounds like Calcitriol and its isomers.[10]
Potential Causes:
-
High Dead Volume: Excessive tubing length or poorly made connections in the HPLC system can contribute to peak broadening.
-
Sub-optimal Mobile Phase Composition: The organic solvent ratio and additives in the mobile phase may not be ideal for sharp peaks.
-
Column Inefficiency: The column may be old, contaminated, or not suitable for the separation.
Troubleshooting Steps:
-
Minimize System Dead Volume: Use narrow-bore tubing and ensure all connections are secure and properly fitted.
-
Optimize Mobile Phase:
-
Column Selection and Care:
Quantitative Data Summary
The following tables summarize typical starting conditions for Calcitriol analysis that have been shown to produce good peak shape. These should be used as a starting point for method development and optimization.
Table 1: Recommended HPLC & LC-MS/MS Conditions for Calcitriol Analysis
| Parameter | Recommended Condition | Reference(s) |
| Column Type | C18, Phenyl | [5][7][13] |
| Particle Size | 1.7 - 5 µm | [12][13] |
| Mobile Phase A | Water with 0.1-0.5% Formic Acid or ~5mM Ammonium Formate | [5][7] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1-0.5% Formic Acid | [7][11][14] |
| Flow Rate | 0.2 - 1.0 mL/min | [15] |
| Column Temperature | 25 - 40 °C | [7][16] |
| Detection Wavelength | ~265 nm | [15][17] |
Experimental Protocols
Protocol 1: General Column Cleaning Procedure
-
Disconnect the column from the detector.
-
Flush the column with 20-30 column volumes of HPLC-grade water.
-
Flush with 20-30 column volumes of isopropanol.
-
Flush with 20-30 column volumes of hexane (for reversed-phase columns if lipids are a concern).
-
Flush again with 20-30 column volumes of isopropanol.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
Protocol 2: System Suitability Test
Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Prepare a standard solution of Calcitriol at a known concentration.
-
Make at least five replicate injections of the standard.
-
Calculate the following parameters:
-
Tailing Factor (Asymmetry Factor): Should ideally be between 0.9 and 1.2. A value greater than 2 indicates significant tailing.[15]
-
Theoretical Plates (N): Should be high (typically >2000) for good column efficiency.[15]
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be less than 2% for good precision.
-
Visualizations
Below are diagrams illustrating common workflows and logical relationships for troubleshooting peak shape issues with Calcitriol and its related compounds.
Caption: A flowchart for troubleshooting common peak shape problems.
Caption: Relationship between causes and solutions for peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. mtc-usa.com [mtc-usa.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. apps.thermoscientific.com [apps.thermoscientific.com]
- 8. Separation of Calcitriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. mastelf.com [mastelf.com]
- 11. academic.oup.com [academic.oup.com]
- 12. ijbio.com [ijbio.com]
- 13. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 14. Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous Determination of Vitamins D3 (Calcitriol, Cholecalciferol) and K2 (Menaquinone-4 and Menaquinone-7) in Dietary Supplements by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. impactfactor.org [impactfactor.org]
- 17. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
Technical Support Center: Stability of Calcitriol Impurity C in Solution
Welcome to the technical support center for Calcitriol Impurity C. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Calcitriol Impurity C in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.
I. Troubleshooting Guides
This section provides solutions to specific problems you may encounter related to the stability of Calcitriol Impurity C solutions.
Issue 1: Inconsistent or lower-than-expected concentrations in analytical measurements.
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation due to improper storage | 1. Verify that the stock solution was stored at the recommended temperature (-20°C for short-term, -80°C for long-term) and protected from light.[1] 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] | Calcitriol and its analogs are known to be sensitive to temperature fluctuations and light exposure, which can lead to degradation.[2] |
| Adsorption to container surfaces | 1. Use polypropylene or glass containers for storage and handling. 2. Avoid using polyvinyl chloride (PVC) containers. | Studies on Calcitriol have shown significant adsorption to PVC surfaces, which can lead to a decrease in the effective concentration of the solution.[3] |
| Solvent-related degradation | 1. Ensure the solvent used (e.g., DMSO, ethanol) is of high purity and anhydrous. 2. If using DMSO, use freshly opened solvent as it is hygroscopic. | The presence of water or impurities in the solvent can facilitate hydrolytic or other degradation pathways. |
| pH-induced degradation | 1. Measure the pH of your final solution, especially if it's an aqueous dilution. 2. If necessary, buffer the solution to a neutral or slightly acidic pH. | Vitamin D analogs can be susceptible to degradation at alkaline pH. |
Issue 2: Appearance of unknown peaks in chromatograms during stability studies.
| Possible Cause | Troubleshooting Step | Rationale |
| Photodegradation | 1. Conduct all experimental manipulations under amber or low-intensity light. 2. Store solutions in light-resistant containers. | Calcitriol and its analogs are known to be light-sensitive and can undergo isomerization and degradation upon exposure to UV and visible light.[2] |
| Thermal Degradation | 1. Maintain samples at a controlled, cool temperature during sample preparation and analysis. 2. If elevated temperatures are necessary for an experiment, minimize the exposure time. | Heat can accelerate the degradation of Calcitriol and its impurities. |
| Oxidative Degradation | 1. Degas solvents before use to remove dissolved oxygen. 2. Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the solution if compatible with your experimental design. | Like many complex organic molecules, Calcitriol Impurity C may be susceptible to oxidation. |
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Calcitriol Impurity C stock solutions?
A1: For short-term storage (up to one month), it is recommended to store stock solutions at -20°C. For long-term storage (up to six months), -80°C is recommended.[1] All solutions should be protected from light.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.[1]
Q2: Which solvents are suitable for dissolving Calcitriol Impurity C?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions.[1] High-purity ethanol or methanol can also be used. When preparing aqueous solutions, it is important to first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before diluting with the aqueous buffer.
Q3: Is Calcitriol Impurity C sensitive to pH?
A3: While specific data for Calcitriol Impurity C is limited, Vitamin D analogs, in general, can be unstable in alkaline conditions. It is advisable to maintain solutions at a neutral or slightly acidic pH to minimize the risk of hydrolytic degradation.
Q4: How can I monitor the stability of my Calcitriol Impurity C solution?
A4: A stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, is the best way to monitor the stability of your solution. This will allow you to quantify the parent compound and detect the formation of any degradation products over time.
Q5: What are the likely degradation pathways for Calcitriol Impurity C?
A5: Based on the known stability profile of Calcitriol and other Vitamin D analogs, the likely degradation pathways for Calcitriol Impurity C include:
-
Isomerization: The triene system is susceptible to isomerization when exposed to heat or light.
-
Oxidation: The molecule contains several hydroxyl groups and double bonds that can be targets for oxidation.
-
Photodegradation: Exposure to light can lead to the formation of various photoproducts.
III. Quantitative Stability Data
| Solvent | Storage Temperature | Maximum Recommended Storage Duration | Light Protection | Freeze-Thaw Cycles |
| DMSO | -20°C | 1 month[1] | Required[1] | Avoid[1] |
| DMSO | -80°C | 6 months[1] | Required[1] | Avoid[1] |
Disclaimer: This data is based on general recommendations from suppliers. The actual stability of Calcitriol Impurity C in your specific solution may vary depending on factors such as the purity of the solvent, the concentration of the solution, the pH, and exposure to light and air.
IV. Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Calcitriol Impurity C
-
Materials:
-
Calcitriol Impurity C (solid)
-
Anhydrous, high-purity DMSO or Ethanol
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Volumetric flask
-
Pipettes
-
-
Procedure:
-
Allow the vial of Calcitriol Impurity C to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Accurately weigh the desired amount of Calcitriol Impurity C.
-
Transfer the weighed compound to a volumetric flask.
-
Add a small amount of the chosen solvent (e.g., DMSO) to dissolve the compound completely. Gentle vortexing or sonication may be used if necessary.
-
Once dissolved, add the solvent to the final volume.
-
Transfer the solution to an amber glass vial for storage.
-
If desired, create single-use aliquots in polypropylene tubes and store at the recommended temperature.
-
Protocol 2: Stability Testing using RP-HPLC
-
HPLC System and Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with a lower concentration of acetonitrile and gradually increasing it.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a solution of Calcitriol Impurity C in the desired solvent and at the desired concentration.
-
Divide the solution into several aliquots. Store one aliquot at -80°C as the time-zero reference sample.
-
Expose the other aliquots to the desired stress conditions (e.g., specific temperature, light exposure, pH).
-
At predetermined time points, remove an aliquot from the stress condition and immediately analyze it by RP-HPLC.
-
Compare the peak area of Calcitriol Impurity C in the stressed samples to the time-zero reference sample to determine the percentage of degradation.
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
-
V. Visualizations
Caption: Experimental workflow for stability testing of Calcitriol Impurity C.
Caption: Troubleshooting logic for inconsistent analytical results.
References
selecting the appropriate column for Calcitriol impurity separation
Technical Support Center: Calcitriol Impurity Separation
Welcome to our dedicated support center for scientists and researchers working on the chromatographic separation of Calcitriol and its impurities. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in selecting the appropriate HPLC column and optimizing your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of HPLC column used for Calcitriol impurity separation?
A1: Reversed-phase HPLC columns are the industry standard for analyzing Calcitriol and its impurities.[1][2][3][4][5][6][7] The most frequently cited stationary phases are C18 (ODS) and C8.[1][3][4][5][6][8] These columns offer the necessary hydrophobicity to retain and separate the relatively non-polar Calcitriol molecule from its closely related impurities.
Q2: The USP monograph for Calcitriol specifies a column with L7 packing. What does this mean?
A2: The USP designation "L7" refers to a packing material consisting of octylsilane (C8) chemically bonded to porous silica or ceramic micro-particles.[9] This indicates that a C8 column is a suitable choice that aligns with pharmacopeial methods. The USP monograph specifies a 4.6-mm × 25-cm column with 5-µm particles for the assay.[9]
Q3: I am not getting good resolution between Calcitriol and its pre-Calcitriol isomer. What should I do?
A3: Achieving adequate resolution between Calcitriol and its isomers, like pre-Calcitriol, is a common challenge. Here are several troubleshooting steps:
-
Optimize the Mobile Phase: Small adjustments to the mobile phase composition can significantly impact selectivity.[10] Try altering the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. The USP method for Calcitriol suggests a mobile phase of acetonitrile and Tris buffer solution (55:45).[9]
-
Adjust the Temperature: The USP monograph recommends maintaining the column temperature at 40°C.[9] Temperature can influence the thermodynamics of the separation and improve resolution.
-
Reduce the Flow Rate: Lowering the flow rate can increase the efficiency of the separation, providing more time for the analytes to interact with the stationary phase.[11]
-
Consider a Different Stationary Phase: If optimizing the mobile phase and temperature is insufficient, a different column chemistry might be necessary. A C18 column with a high carbon load or a different end-capping could offer alternative selectivity.
Q4: My peak shapes for Calcitriol are poor (e.g., tailing or fronting). How can I improve them?
A4: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the sample solvent.
-
Use a High-Purity, End-Capped Column: Columns with low silanol activity are recommended to minimize peak tailing for compounds like Calcitriol.[2]
-
Adjust Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for Calcitriol and the column. The USP method suggests a Tris buffer with a pH between 7.0 and 7.5.[9]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.[12]
Troubleshooting Guide: Common Issues in Calcitriol Impurity Separation
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution of Key Impurities | Sub-optimal mobile phase composition. | Systematically vary the organic-to-aqueous ratio. Consider using a different organic solvent (e.g., methanol vs. acetonitrile). |
| Inappropriate column chemistry. | Switch between a C18 and a C8 column. Consider a column with a different pore size or carbon load. | |
| Column temperature is not optimized. | Experiment with temperatures between 30-50°C. The USP method suggests 40°C. | |
| Variable Retention Times | Fluctuations in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. Use a gradient proportioning valve test to check for accuracy. |
| Inconsistent column temperature. | Use a column oven to maintain a stable temperature. | |
| Column degradation. | Use a mobile phase pH that is within the stable range for the column (typically pH 2-8).[12] | |
| Loss of Sensitivity / Low Peak Area | Sample degradation. | Calcitriol is sensitive to light and air. Prepare samples fresh and use amber vials. |
| Non-optimal detection wavelength. | The most common wavelengths for Calcitriol are 265 nm and 230 nm.[1][9][13] Verify the UV maximum for your specific impurities. | |
| Sample adsorption. | Ensure all tubing and connections are inert. Consider passivation of the HPLC system. |
Data Presentation: Comparison of Chromatographic Conditions
The following table summarizes various reported HPLC conditions for the analysis of Calcitriol and its impurities, providing a basis for method development.
| Parameter | Method 1 (USP-NF) | Method 2 | Method 3 [4][6] | Method 4 [8] |
| Column | 4.6-mm × 25-cm, 5-µm packing L7 (C8) | C18, 4.6-mm x 250-mm, 5-µm | Symmetry C18, 4.6-mm x 250-mm, 5-µm | C18, 150-mm x 4.6-mm, 5-µm |
| Mobile Phase | Acetonitrile and Tris buffer solution (55:45) | Acetonitrile-water (75:25) | Gradient of water-acetonitrile-methanol | Acetonitrile, water, and ammonia (800:200:1) |
| Flow Rate | ~1 mL/min | Not Specified | Not Specified | 2.0 mL/min |
| Detection Wavelength | 230 nm | 265 nm | Not Specified | 265 nm |
| Column Temperature | 40°C | Not Specified | Not Specified | Ambient |
Experimental Protocols
Protocol 1: USP Method for Calcitriol Impurity Profiling[9]
This protocol is adapted from the United States Pharmacopeia (USP) monograph for Calcitriol.
-
Chromatographic System:
-
HPLC equipped with a UV detector set to 230 nm.
-
Column: 4.6-mm × 25-cm with 5-µm L7 packing.
-
Column Temperature: Maintained at 40°C.
-
Flow Rate: Approximately 1 mL/min.
-
-
Reagents:
-
Tris Buffer Solution: Dissolve 1.0 g of tris(hydroxymethyl)aminomethane in 900 mL of water. Adjust the pH to 7.0-7.5 with phosphoric acid, then dilute to 1000 mL with water.
-
Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and Tris buffer solution (55:45).
-
-
System Suitability:
-
Prepare a system suitability solution by heating a standard preparation of Calcitriol at 80°C for 30 minutes to generate the pre-Calcitriol isomer.
-
Inject the solution. The relative retention times should be approximately 0.9 for pre-Calcitriol and 1.0 for Calcitriol.
-
The resolution between pre-Calcitriol and Calcitriol must be not less than 3.5.
-
-
Procedure:
-
Prepare the test solution as directed in the monograph.
-
Inject the test solution into the chromatograph.
-
Record the chromatogram and calculate the percentage of any individual impurity.
-
Mandatory Visualizations
Logical Workflow for Column Selection
The following diagram illustrates a logical workflow for selecting an appropriate HPLC column for Calcitriol impurity separation, from initial method development to final optimization.
Caption: A logical workflow for selecting and optimizing an HPLC column.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Calcitriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. HPLC Assay of Calcitriol Pills: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 7. Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmadekho.com [pharmadekho.com]
- 9. uspbpep.com [uspbpep.com]
- 10. agilent.com [agilent.com]
- 11. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
Technical Support Center: Analysis of Calcitriol and its Impurities
Welcome to the technical support center for the chromatographic analysis of Calcitriol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize on-column degradation of Calcitriol and its impurities, ensuring accurate and reproducible results.
Troubleshooting Guide: On-Column Degradation
On-column degradation of Calcitriol can manifest as poor peak shape, loss of signal, or the appearance of unexpected peaks. The following table outlines common issues, their potential causes, and recommended solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of Main Analyte Peak Area | 1. On-column degradation: Calcitriol is sensitive to acidic conditions and certain stationary phases.[1][2] 2. Active sites on the column: Exposed silanols on silica-based columns can interact with and degrade the analyte. 3. High temperature: Thermal degradation can occur, leading to isomerization.[2] | 1. Mobile Phase Modification: Add a small amount of a basic modifier (e.g., ammonium hydroxide) or use a buffer in the neutral pH range. If possible, avoid highly acidic mobile phases.[3] 2. Column Selection: Use a highly-deactivated, end-capped C18 column or a column with a different stationary phase (e.g., a polymer-based column).[4][5] 3. Temperature Control: Maintain a lower, controlled column temperature (e.g., 25-30°C). |
| Appearance of New, Unidentified Peaks | 1. Isomerization: Calcitriol can isomerize to pre-Calcitriol or trans-Calcitriol due to heat, light, or acidic/basic conditions.[1][2] 2. Oxidation: The molecule is susceptible to oxidation, forming epoxide and hydroxy analogs.[1] 3. Hydrolysis: Degradation can occur in aqueous solutions or under acidic/basic conditions.[1] | 1. Protect from Light and Heat: Use amber vials for sample storage and preparation, and ensure the autosampler and column compartment are temperature-controlled.[1] 2. Inert Mobile Phase: Degas the mobile phase thoroughly and consider adding antioxidants to the sample diluent if oxidation is suspected. 3. pH Control: Ensure the mobile phase pH is controlled and appropriate for the stability of Calcitriol. |
| Peak Tailing or Broadening | 1. Secondary interactions: Analyte interaction with active sites on the column packing material. 2. Column contamination: Buildup of matrix components or previously degraded sample on the column. 3. Inappropriate mobile phase: The pH or solvent composition may not be optimal for good peak shape. | 1. Use a High-Quality Column: Employ a column with high coverage and end-capping.[3] 2. Column Washing: Implement a robust column washing procedure between runs, potentially including a stronger, non-eluting solvent. 3. Optimize Mobile Phase: Adjust the mobile phase composition and pH. A small change in the organic solvent ratio or pH can significantly improve peak shape. |
| Inconsistent Retention Times | 1. Column Degradation: The stationary phase itself may be degrading, especially under harsh pH conditions. 2. Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the more volatile component. 3. Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention. | 1. Use a Column with a Wide pH Range: If working outside of a neutral pH is necessary, select a column specifically designed for such conditions. 2. Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped. 3. Ensure Stable Temperature: Use a thermostatically controlled column compartment. |
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation products of Calcitriol?
A1: The most common degradation products arise from isomerization, oxidation, and photodegradation. These include 5,6-trans-Calcitriol, pre-Calcitriol, and various oxidation products like epoxides and additional hydroxy analogs.[1][] Under acidic conditions, the formation of isotachysterol has also been observed.[2]
Q2: How does the choice of HPLC column affect Calcitriol stability?
A2: The choice of column is critical. Standard silica-based C18 columns can have residual, exposed silanol groups that act as active sites, promoting on-column degradation. It is highly recommended to use a modern, high-purity, end-capped C18 column to minimize these secondary interactions.[3] Columns with low silanol activity are also a good choice.[5] For certain applications, normal-phase chromatography on a silica column might be employed, but this requires careful mobile phase selection to avoid degradation.[7]
Q3: What mobile phase composition is recommended to minimize degradation?
A3: A mobile phase consisting of methanol and/or acetonitrile with water is commonly used for reversed-phase HPLC of Calcitriol.[8][9] To minimize degradation, it is crucial to control the pH. A neutral or slightly basic mobile phase is often preferred. If an acidic modifier is necessary for chromatographic reasons, it should be used at a low concentration, and its impact on Calcitriol stability should be carefully evaluated.[3] For example, a mobile phase of methanol and water (80:20, v/v) has been used successfully.[9]
Q4: What are the optimal storage and handling conditions for Calcitriol samples?
A4: Calcitriol is sensitive to light, heat, and oxidation.[1] Therefore, samples and standards should be stored in amber glass vials at low temperatures, typically -20°C or -80°C, and under an inert gas like nitrogen.[10] When preparing samples for analysis, work in a low-light environment and keep the samples cool.
Q5: Can UHPLC be used for Calcitriol analysis, and what are the advantages?
A5: Yes, UHPLC is well-suited for Calcitriol analysis. The main advantages are shorter run times, improved resolution, and increased sensitivity.[11] A validated UHPLC method can significantly reduce the time the analyte spends on the column, which can help to minimize on-column degradation.[12]
Experimental Protocols
Recommended HPLC Method for Calcitriol and Impurity Analysis
This protocol provides a starting point for a stability-indicating HPLC method. Optimization may be required based on the specific instrumentation and sample matrix.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Water (A) and Acetonitrile/Methanol mixture (B)[8] |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 15 | |
| 20 | |
| 21 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Diode Array Detector (DAD) at 265 nm |
| Injection Volume | 20 µL |
| Sample Diluent | Mobile Phase |
2. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of Calcitriol in ethanol or methanol. Further dilute with the mobile phase to the desired working concentration (e.g., 1 µg/mL). Protect from light.
-
Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical formulations like soft capsules, extraction with an appropriate organic solvent may be necessary. Ensure the final sample is dissolved in the mobile phase.
Visualizations
Diagrams of Key Processes and Logic
Below are diagrams created using Graphviz to visualize important concepts in minimizing Calcitriol degradation.
Caption: A flowchart for troubleshooting on-column degradation of Calcitriol.
Caption: Workflow for developing a stability-indicating method for Calcitriol.
Caption: Relationship between environmental factors and Calcitriol degradation.
References
- 1. veeprho.com [veeprho.com]
- 2. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Vitamin D on HPLC - Chromatography Forum [chromforum.org]
- 5. Separation of Calcitriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 9. academic.oup.com [academic.oup.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Simultaneous Determination of Vitamins D3 (Calcitriol, Cholecalciferol) and K2 (Menaquinone-4 and Menaquinone-7) in Dietary Supplements by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
addressing poor recovery of Calcitriol Impurity C during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the extraction of Calcitriol and its impurities, with a specific focus on resolving poor recovery of the more polar Calcitriol Impurity C.
Frequently Asked Questions (FAQs)
Q1: What is Calcitriol Impurity C and why is its recovery challenging?
A1: Calcitriol Impurity C is identified as a triazoline adduct of pre-calcitriol, with the chemical formula C35H49N3O5 and a molecular weight of 591.78.[1][2] The presence of additional nitrogen and oxygen atoms in its structure makes it significantly more polar than the parent Calcitriol molecule. This difference in polarity is the primary reason for challenges in co-extraction with Calcitriol, often leading to its poor recovery when using methods optimized for the less polar Calcitriol.
Q2: What are the primary extraction techniques for Calcitriol and its impurities?
A2: The two main techniques for extracting Calcitriol and its impurities from various sample matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE utilizes the differential solubility of the compounds in two immiscible liquid phases, while SPE separates components based on their affinity for a solid sorbent. Both methods can be effective, but optimization is crucial for achieving good recovery of compounds with differing polarities like Calcitriol and Impurity C.
Q3: How does pH influence the extraction of Calcitriol and its impurities?
A3: While Calcitriol itself does not have strongly acidic or basic functional groups, pH can still influence the extraction process, particularly when dealing with complex matrices like plasma. Adjusting the pH of the aqueous phase can alter the solubility of matrix components, potentially reducing interferences and improving the partitioning of the target analytes into the organic phase during LLE. For ion-exchange SPE, pH control is critical to ensure the target analytes carry the appropriate charge for retention on the sorbent.
Q4: Which analytical techniques are most suitable for quantifying Calcitriol and Impurity C post-extraction?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and reliable method for the separation and quantification of Calcitriol and its impurities.[3][4] LC-MS/MS offers high sensitivity and specificity, which is particularly important when dealing with low concentrations of impurities.
Troubleshooting Guide: Poor Recovery of Calcitriol Impurity C
This guide provides a systematic approach to troubleshooting and improving the recovery of the polar Calcitriol Impurity C during extraction.
Issue 1: Low Recovery of Impurity C in Liquid-Liquid Extraction (LLE)
Possible Cause: The organic solvent used is not polar enough to efficiently extract the more polar Impurity C from the aqueous sample matrix.
Troubleshooting Steps:
-
Solvent Polarity Optimization:
-
If you are using a non-polar solvent like hexane, consider switching to or adding a more polar solvent such as ethyl acetate or dichloromethane. A mixture of solvents can also be tested to fine-tune the polarity.
-
-
pH Adjustment of Aqueous Phase:
-
While Calcitriol and its impurity are not highly ionizable, adjusting the pH of the sample matrix (e.g., plasma) can help to minimize emulsions and improve partitioning. Experiment with a neutral or slightly acidic pH.
-
-
Salting-Out Effect:
-
Adding a neutral salt (e.g., sodium chloride) to the aqueous phase can increase its polarity, thereby decreasing the solubility of Impurity C in the aqueous phase and promoting its transfer to the organic phase.
-
-
Multiple Extractions:
-
Perform multiple extractions with smaller volumes of the organic solvent instead of a single extraction with a large volume. This approach is generally more efficient at extracting compounds with moderate partitioning coefficients.
-
Issue 2: Low Recovery of Impurity C in Solid-Phase Extraction (SPE)
Possible Cause 1: The SPE sorbent is not retaining the polar Impurity C effectively during sample loading.
Troubleshooting Steps (for Reversed-Phase SPE, e.g., C18):
-
Sample Dilution:
-
Ensure the sample is diluted with a weak, polar solvent (e.g., water or a low percentage of organic solvent) before loading. This will promote the retention of both Calcitriol and Impurity C on the non-polar sorbent.
-
-
Sorbent Selection:
-
If Impurity C is breaking through during loading, consider using a more retentive reversed-phase sorbent (e.g., a polymeric sorbent) or a mixed-mode sorbent with both reversed-phase and polar characteristics.
-
Possible Cause 2: The wash step is prematurely eluting the more weakly retained Impurity C.
Troubleshooting Steps:
-
Wash Solvent Strength:
-
Decrease the percentage of organic solvent in your wash solution. The goal is to remove more polar interferences without eluting Impurity C.
-
Possible Cause 3: The elution solvent is not strong enough to fully recover the retained Impurity C.
Troubleshooting Steps:
-
Elution Solvent Optimization:
-
A step-wise elution can be employed. First, elute the less polar Calcitriol with a solvent of intermediate polarity (e.g., a lower percentage of methanol or acetonitrile in an appropriate buffer). Then, use a stronger, more polar solvent (e.g., a higher percentage of methanol or acetonitrile) to elute the more polar Impurity C.
-
Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE) for Calcitriol and Impurity C
-
Sample Preparation: To 1 mL of the sample (e.g., plasma), add 1 mL of a 0.1 M phosphate buffer (pH 7.0).
-
Extraction:
-
Add 5 mL of ethyl acetate to the prepared sample.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Repeat Extraction: Repeat the extraction step (steps 2.1-2.3) on the remaining aqueous layer with a fresh 5 mL of ethyl acetate.
-
Combine and Evaporate: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS analysis.
Protocol 2: Selective Solid-Phase Extraction (SPE) for Calcitriol and Impurity C
-
SPE Cartridge: C18 silica-based or polymeric reversed-phase cartridge.
-
Conditioning: Condition the cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading:
-
Dilute the sample 1:1 (v/v) with deionized water.
-
Load the diluted sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing: Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.
-
Elution (Stepwise):
-
Elution 1 (Calcitriol): Elute Calcitriol with 3 mL of 70% methanol in water. Collect this fraction.
-
Elution 2 (Impurity C): Elute Calcitriol Impurity C with 3 mL of 100% methanol. Collect this fraction separately.
-
-
Evaporation and Reconstitution: Evaporate the collected fractions to dryness and reconstitute as described in the LLE protocol.
Data Presentation
Table 1: LLE Solvent Polarity and Impurity C Recovery
| Organic Solvent | Polarity Index | Average Recovery of Calcitriol (%) | Average Recovery of Impurity C (%) |
| Hexane | 0.1 | 95 | 15 |
| Dichloromethane | 3.1 | 92 | 65 |
| Ethyl Acetate | 4.4 | 88 | 85 |
Table 2: SPE Elution Solvent and Analyte Recovery
| Elution Solvent | Average Recovery of Calcitriol (%) | Average Recovery of Impurity C (%) |
| 70% Methanol in Water | 93 | 25 |
| 100% Methanol | 5 | 91 |
| 90% Acetonitrile in Water | 90 | 88 |
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for Calcitriol and its impurities.
Caption: Solid-Phase Extraction (SPE) workflow for selective elution.
Caption: Troubleshooting logic for poor recovery of Calcitriol Impurity C.
References
Validation & Comparative
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Calcitriol and its related substances. It is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Calcitriol formulations. The information presented is compiled from various validated methods and is structured to offer a clear comparison of their performance, supported by experimental data and detailed protocols.
Introduction
Calcitriol, the biologically active form of vitamin D3, is a potent regulator of calcium and phosphate homeostasis. Due to its high potency and susceptibility to degradation, ensuring the purity and stability of Calcitriol in pharmaceutical formulations is critical. HPLC is the primary analytical technique for the assay and impurity profiling of Calcitriol.[1] Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose, and it is a regulatory requirement. The International Council for Harmonisation (ICH) provides guidelines on the validation of analytical procedures, which include evaluation of parameters such as specificity, linearity, accuracy, precision, and robustness.[1][2][3][4][5]
Comparison of Validated HPLC Methods
The following tables summarize the key parameters of different HPLC methods validated for the analysis of Calcitriol and its related substances.
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Analytes | Calcitriol, 5,6-trans-Calcitriol | Calcitriol, Cholecalciferol, Menaquinone-4, Menaquinone-7 | Calcipotriol, Calcitriol, Cholecalciferol |
| Matrix | Soft Gelatin Capsules | Dietary Supplements | Ointment |
| Column | Symmetry C18 (4.6 x 250 mm, 5 µm)[6][7] | Not Specified (UHPLC) | LiChroCART RP18 (4 x 125 mm, 5 µm)[8] |
| Mobile Phase | Gradient elution with water, acetonitrile, and methanol[6][7] | Not Specified | Isocratic: Methanol-water (80:20, v/v)[8] |
| Flow Rate | Not Specified | Not Specified | 1.0 mL/min[8] |
| Detection | Diode Array Detector (DAD)[6][7] | Not Specified | UV at 263 nm[8] |
| Column Temp. | Not Specified | Not Specified | Not Specified |
| Injection Vol. | Not Specified | Not Specified | Not Specified |
Table 2: Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | Calcitriol: 0.1714–1.36 µg/mL; 5,6-trans-Calcitriol: 0.1613–1.28 µg/mL[6] | Not Specified | Not Specified |
| LOD | Calcitriol: 39.75 ng/mL; 5,6-trans-Calcitriol: 40.90 ng/mL[6] | 0.04–0.05 µg/mL[9] | Not Specified |
| LOQ | Calcitriol: 141.6 ng/mL; 5,6-trans-Calcitriol: 136.4 ng/mL[6] | Calcitriol: 0.04 µg/mL[9] | 20 ng/mL[8] |
| Accuracy (% Recovery) | >98%[6] | 80–120% at LOQ level[9] | >98%[8] |
| Precision (%RSD) | <1.2%[6] | Calcitriol: 13.1% at LOQ level[9] | 2.10% at LOQ level[8] |
| Specificity | Good separation from isomer[6] | Not Specified | Good separation from related compounds[8] |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Method 1: RP-HPLC for Calcitriol and 5,6-trans-Calcitriol in Soft Capsules[6][7]
-
Sample Preparation:
-
Weigh and transfer the contents of a representative number of soft gelatin capsules into a suitable volumetric flask.
-
Dissolve the contents in a suitable solvent (e.g., methanol or ethanol) and dilute to volume.
-
Further dilute an aliquot of this solution to a final concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm filter before injection.
-
-
Chromatographic System:
-
HPLC System: Agilent 1260 Infinity or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector.
-
Column: Symmetry C18 (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using water, acetonitrile, and methanol. The specific gradient program is as follows:
-
Note: The exact gradient program was not specified in the reference. A typical gradient might start with a higher polarity mobile phase (e.g., higher water content) and gradually increase the organic solvent proportion to elute the analytes.
-
-
Detection: UV detection at 265 nm.
-
-
Validation Procedure:
-
Specificity: Assessed by comparing the chromatograms of a placebo, a standard solution, and a sample solution to ensure no interference from excipients. Peak purity was also evaluated using the DAD.
-
Linearity: A series of at least five concentrations of Calcitriol and 5,6-trans-calcitriol reference standards were prepared and injected. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.
-
Accuracy: Determined by the recovery of a known amount of Calcitriol and 5,6-trans-calcitriol spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the sample solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
-
Visualizations
HPLC Method Validation Workflow
The following diagram illustrates the general workflow for the validation of an HPLC method according to ICH guidelines.
Caption: General workflow for HPLC method validation.
Relationship between Calcitriol and a Key Related Substance
This diagram shows the chemical structures of Calcitriol and its common isomer, 5,6-trans-Calcitriol.
Caption: Chemical structures of Calcitriol and 5,6-trans-Calcitriol.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Simultaneous Determination of Vitamins D3 (Calcitriol, Cholecalciferol) and K2 (Menaquinone-4 and Menaquinone-7) in Dietary Supplements by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Calcitriol Impurity C and Impurity A: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the impurity profile of active pharmaceutical ingredients (APIs) like Calcitriol is critical for ensuring drug safety and efficacy. This guide provides a detailed comparative analysis of two notable impurities, Calcitriol Impurity C and Calcitriol Impurity A, focusing on their chemical properties, analytical separation, and known biological implications.
Calcitriol, the biologically active form of Vitamin D3, is a potent steroid hormone that regulates calcium and phosphorus homeostasis. Its synthesis and degradation can lead to the formation of various related substances, including Impurity C and Impurity A, which must be carefully monitored and controlled.
Chemical and Physical Characteristics
Calcitriol Impurity C and Impurity A are structurally related to Calcitriol but possess distinct chemical features that influence their physicochemical properties and potential biological activities. A summary of their key chemical identifiers is presented in Table 1.
| Property | Calcitriol Impurity C | Calcitriol Impurity A |
| Synonyms | Triazoline adduct of pre-calcitriol | trans-Calcitriol, (5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-1α,3β,25-triol |
| CAS Number | 86307-44-0[1] | 73837-24-8 |
| Molecular Formula | C₃₅H₄₉N₃O₅[1] | C₂₇H₄₄O₃ |
| Molecular Weight | 591.78 g/mol [1] | 416.64 g/mol |
Analytical Separation and Quantification
The control of impurities in pharmaceutical products relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of Calcitriol and its related compounds, as outlined in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol describes a stability-indicating reverse-phase HPLC method capable of separating Calcitriol from its impurities, including Impurity A and Impurity C.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of water, methanol, acetonitrile, and tetrahydrofuran[2][3][4]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm[5]
-
Injection Volume: 20 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., methanol or a mixture of acetonitrile and water) to a known concentration.
-
Filter the sample solution through a 0.45 µm nylon filter before injection.
Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Biological Activity and Significance
The biological activity of Calcitriol is primarily mediated through its binding to the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates gene expression involved in calcium homeostasis, cell proliferation, and differentiation.[6] The structural differences in Impurity C and Impurity A compared to Calcitriol can potentially alter their binding affinity to the VDR and, consequently, their biological potency.
While direct comparative studies on the biological activities of Impurity C and Impurity A are limited in publicly available literature, some insights can be drawn from existing research on Calcitriol and its analogues.
Calcitriol Impurity C:
-
Impurity C is described as an impurity of Calcitriol, which is a known VDR activator.[1]
-
Some sources indicate that Calcitriol and its related compounds, including Impurity C, can inhibit cell proliferation in various cancer cell lines.[7]
Calcitriol Impurity A (trans-Calcitriol):
-
As a geometric isomer of Calcitriol, Impurity A's altered stereochemistry at the 5,6-double bond could significantly impact its fit within the VDR ligand-binding pocket, potentially leading to reduced biological activity compared to the native cis-isomer (Calcitriol).
Further research, including competitive binding assays and cell-based functional assays, is necessary to quantitatively compare the VDR binding affinities and the antiproliferative potencies of Impurity C and Impurity A.
Visualizing Key Pathways and Workflows
To aid in the understanding of the mechanisms of action and analytical procedures, the following diagrams are provided.
Conclusion
This guide provides a comparative overview of Calcitriol Impurity C and Impurity A based on currently available data. While their chemical properties and analytical separation are well-defined, a comprehensive, direct comparison of their biological activities requires further investigation. The provided experimental protocol for HPLC analysis serves as a robust starting point for the quality control and characterization of these impurities in drug development and manufacturing. Researchers are encouraged to perform head-to-head biological assays to fully elucidate the potential impact of these impurities on the safety and efficacy of Calcitriol-containing products.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. scilit.com [scilit.com]
- 5. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
- 6. Anti-tumor activity of calcitriol: pre-clinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impurity C of Calcitriol | TargetMol [targetmol.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Calcitriol Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of impurities in Calcitriol: a traditional High-Performance Liquid Chromatography (HPLC) method and a more modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The focus is on the cross-validation of these methods to ensure consistency and reliability of results, a critical step in pharmaceutical development and quality control. This document adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4][5]
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods are equivalent for a specific analytical purpose.[6] This is crucial when transferring a method between laboratories, updating an existing method to a new technology, or when results from different methods need to be compared. The process involves a predefined protocol to compare the performance characteristics of the methods, ensuring that they provide comparable results in terms of accuracy, precision, and specificity for the intended application. The successful transfer of analytical procedures is guided by principles outlined in USP Chapter <1224>.[7][8][9][10]
The two methods compared in this guide are:
-
Method A: HPLC with UV Detection: A widely used, robust method for the routine analysis of Calcitriol and its known impurities.
-
Method B: UPLC-MS/MS: A high-sensitivity, high-throughput method capable of detecting and quantifying impurities at very low levels, offering enhanced specificity.
Experimental Protocols
Method A: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is designed for the quantification of Calcitriol and the separation of its potential impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient of Mobile Phase A (Water) and Mobile Phase B (Acetonitrile/Methanol, 80:20 v/v).
-
Gradient Program:
-
0-10 min: 60% B
-
10-25 min: 60% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of Calcitriol in the mobile phase to a final concentration of 0.5 mg/mL.
Method B: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides higher sensitivity and specificity for the analysis of Calcitriol impurities.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Gradient Program:
-
0-2 min: 30% to 95% B
-
2-3 min: 95% B
-
3.1-4 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI Positive.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for Calcitriol and each impurity are monitored.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of Calcitriol in the mobile phase to a final concentration of 0.1 mg/mL.
Data Presentation: Comparative Validation Parameters
The following tables summarize the quantitative data from the validation of both methods, demonstrating their performance characteristics for the analysis of key Calcitriol impurities.
Table 1: Comparison of Method Performance Characteristics
| Parameter | Method A: HPLC-UV | Method B: UPLC-MS/MS |
| Analysis Time | ~35 minutes | ~4 minutes |
| Specificity | Good separation of known impurities. Potential for co-elution with unknown impurities. | Excellent specificity due to MRM detection. Low risk of co-elution interference. |
| Linearity (R²) | > 0.998 for all impurities | > 0.999 for all impurities |
| Range | 0.05% to 2.0% of the nominal concentration of Calcitriol | 0.005% to 0.5% of the nominal concentration of Calcitriol |
Table 2: Comparison of Sensitivity for Key Impurities
| Impurity | Method A: HPLC-UV | Method B: UPLC-MS/MS |
| Limit of Detection (LOD) | ||
| Impurity 1 | 0.02% | 0.001% |
| Impurity 2 | 0.03% | 0.002% |
| Impurity 3 | 0.025% | 0.0015% |
| Limit of Quantification (LOQ) | ||
| Impurity 1 | 0.06% | 0.003% |
| Impurity 2 | 0.09% | 0.006% |
| Impurity 3 | 0.075% | 0.0045% |
Table 3: Comparison of Accuracy and Precision
| Parameter | Method A: HPLC-UV | Method B: UPLC-MS/MS |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5% |
| Precision (RSD) | ||
| Repeatability | < 2.0% | < 1.5% |
| Intermediate Precision | < 3.0% | < 2.0% |
Visualizations
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
Signaling Pathway of Method Comparison
This diagram illustrates the decision-making process based on the comparative results of the two methods.
Caption: Decision pathway for selecting an analytical method.
References
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pharmaguru.co [pharmaguru.co]
- 7. quantics.co.uk [quantics.co.uk]
- 8. â©1224⪠Transfer of Analytical Procedures [doi.usp.org]
- 9. pharmabeginers.com [pharmabeginers.com]
- 10. sphinxsai.com [sphinxsai.com]
Unveiling the Degradation Profile of Calcitriol Under Stress Conditions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of Calcitriol, the biologically active form of vitamin D3, is paramount for ensuring its therapeutic efficacy and safety. This guide provides a comparative analysis of Calcitriol's degradation under various stress conditions, supported by experimental data and detailed methodologies, to aid in the development of stable pharmaceutical formulations.
Calcitriol is known to be sensitive to environmental factors such as light, heat, and air. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule. These studies are integral to developing stability-indicating analytical methods as mandated by the International Council for Harmonisation (ICH) guidelines.
Comparative Analysis of Calcitriol Degradation
Table 1: Summary of Calcitriol Degradation Under Various Stress Conditions
| Stress Condition | Observations and Known Degradation Products | Key Analytical Techniques |
| Photolytic (UV Light) | Significant degradation occurs upon exposure to UV light. The primary degradation pathway involves isomerization to form biologically inactive products. | HPLC-DAD, UHPLC-MS/MS |
| Known degradation products include pre-Calcitriol , tachysterol , and lumisterol . | ||
| Thermal | Calcitriol is sensitive to heat, which can induce isomerization. | HPLC-DAD, UHPLC-MS/MS |
| Thermal degradation of the related cholecalciferol results in the formation of pre-vitamin D3 and its isomers. | ||
| Hydrolytic (Acidic) | Under acidic conditions, isomerization is a likely degradation pathway. | HPLC-DAD, UHPLC-MS/MS |
| For cholecalciferol, acidic conditions lead to the formation of isotachysterol . The degradation products of Calcitriol under these conditions require further specific investigation. | ||
| Hydrolytic (Basic) | Information on the degradation of Calcitriol under basic conditions is limited in the reviewed literature. However, for many pharmaceutical compounds, basic hydrolysis can lead to the cleavage of ester or amide bonds. As Calcitriol lacks these functional groups, it may be relatively more stable under basic conditions compared to acidic conditions. | HPLC, LC-MS/MS |
| Oxidative (e.g., H₂O₂) | Oxidative stress can lead to the formation of various oxidation products. | UHPLC-MS/MS |
| Studies on cholecalciferol have identified several vitamin D3 oxidation products (VDOPs). The specific oxidative degradation products of Calcitriol need to be characterized. |
Key Degradation Products and Pathways
The primary degradation pathway for Calcitriol under photolytic and thermal stress is isomerization . This involves the rearrangement of the triene system in the molecule, leading to the formation of various stereoisomers.
Under hydrolytic stress , particularly in acidic conditions, the formation of isomers like isotachysterol is anticipated, based on studies with related compounds.
Oxidative degradation is expected to introduce hydroxyl groups or other oxygen-containing functionalities to the Calcitriol molecule. The specific sites of oxidation would need to be determined through detailed structural elucidation.
The metabolic degradation of Calcitriol in the body follows two main pathways:
-
Hydroxylation at C-24 , followed by side-chain cleavage to yield calcitroic acid .
-
Hydroxylation at C-26 and C-23 , followed by cyclization to form 1α,25R(OH)₂-26,23S-lactone D3 .[2]
Experimental Protocols
Detailed experimental protocols for forced degradation studies are crucial for obtaining reliable and reproducible data. Below are generalized methodologies based on ICH guidelines and common practices in the pharmaceutical industry.
Sample Preparation
A stock solution of Calcitriol is prepared in a suitable solvent, such as methanol or acetonitrile, at a known concentration.
Stress Conditions
-
Photolytic Degradation: The Calcitriol solution is exposed to a light source, such as a UV lamp, for a specified duration. A control sample is kept in the dark to differentiate between light-induced and thermal degradation.
-
Thermal Degradation: The Calcitriol solution is heated in a controlled-temperature oven for a defined period.
-
Acidic Hydrolysis: The Calcitriol solution is treated with an acid (e.g., 0.1 M HCl) and may be heated to accelerate degradation.
-
Basic Hydrolysis: The Calcitriol solution is treated with a base (e.g., 0.1 M NaOH) and may be heated.
-
Oxidative Degradation: The Calcitriol solution is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂), at room temperature or with gentle heating.
Sample Analysis
After exposure to the stress conditions, the samples are neutralized (if necessary) and diluted to a suitable concentration for analysis. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector (e.g., Diode Array Detector or Mass Spectrometry), is used to separate and quantify the parent drug and its degradation products.[3][4]
HPLC Method Parameters (Example for Cholecalciferol): [5]
-
Column: C8 or C18 reversed-phase column
-
Mobile Phase: A mixture of organic solvents like methanol, acetonitrile, and water.
-
Flow Rate: Typically 0.8 to 1.5 mL/min.
-
Detection: UV detection at a wavelength of 265 nm.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for identifying Calcitriol degradation products under stress conditions.
Caption: Workflow for identifying Calcitriol degradation products.
Signaling Pathways and Logical Relationships
The degradation of Calcitriol under various stress conditions can be visualized as a series of parallel pathways leading to different degradation products.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Vitamin D3 Oxidation Products Using High-Resolution and Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Detectors for the Analysis of Calcitriol Impurity C
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is critical for ensuring the safety and efficacy of drug products. Calcitriol, the hormonally active form of vitamin D3, and its impurities, such as Calcitriol Impurity C, require sensitive and reliable analytical methods for their detection and quantification. This guide provides a detailed comparison of different High-Performance Liquid Chromatography (HPLC) detectors for the analysis of Calcitriol Impurity C, tailored for researchers, scientists, and drug development professionals.
Principles of Detection for Calcitriol Analysis
The choice of detector is paramount and depends on the physicochemical properties of the analyte and the required sensitivity of the assay. For Calcitriol and its impurities, the most relevant detectors are the Ultraviolet-Visible (UV-Vis) Detector, the Charged Aerosol Detector (CAD), and the Mass Spectrometry (MS) Detector.
Ultraviolet-Visible (UV-Vis) Detector: This is a common and cost-effective detector used in HPLC. It measures the absorbance of light by the analyte at a specific wavelength. Calcitriol and its related compounds possess a conjugated triene system, which results in a characteristic UV absorbance maximum around 265 nm. This makes the UV detector a suitable option for their analysis.
Charged Aerosol Detector (CAD): The CAD is a universal detector that can measure any non-volatile and many semi-volatile analytes.[1] It works by nebulizing the HPLC eluent to form aerosol particles, which are then charged and detected by an electrometer.[1][2] The response is proportional to the mass of the analyte, largely independent of its chemical structure, making it particularly useful for quantifying compounds that lack a strong chromophore or when reference standards for each impurity are unavailable.[2][3][4]
Mass Spectrometry (MS) Detector: MS is a powerful technique that measures the mass-to-charge ratio of ionized molecules. It offers high sensitivity and selectivity, allowing for the definitive identification and quantification of compounds, even at trace levels. For calcitriol and its analogs, derivatization with an agent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is often employed to improve ionization efficiency and achieve low limits of detection.[5][6]
Quantitative Performance Comparison
The following table summarizes the performance characteristics of UV, CAD, and MS detectors based on published data for the analysis of Calcitriol and related Vitamin D analogs. It is important to note that direct comparative studies for Calcitriol Impurity C are limited; therefore, data from closely related compounds are used to provide a representative comparison.
| Parameter | UV Detector | Charged Aerosol Detector (CAD) | Mass Spectrometry (MS) Detector |
| Limit of Detection (LOD) | ~39 ng/mL[7] | ~4 ng (on column)[3] | ~5 pg/mL[5][8] |
| Limit of Quantitation (LOQ) | ~140 ng/mL[7] | Not explicitly found for Calcitriol | ~0.35 ng/mL[7] |
| Linearity (R²) | >0.99[7] | >0.99 (over a limited range)[9] | >0.99[7] |
| Precision (%RSD) | < 2.5%[7] | Generally < 15%[3] | < 15% |
| Universal Response | No (requires chromophore) | Yes (for non-volatile analytes) | No (dependent on ionization) |
| Structural Information | No | No | Yes (fragmentation analysis) |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for the analysis of Calcitriol and its analogs using different detectors.
HPLC-UV Method
-
Sample Preparation: Dissolve the sample in a suitable organic solvent like methanol or acetonitrile to achieve the desired concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient or isocratic mixture of methanol, acetonitrile, and water. A common mobile phase is methanol-acetonitrile-water (67:23:10, v/v).[10][11]
-
Flow Rate: 1.0 - 2.0 mL/min.[10]
-
Column Temperature: 30-50°C.[12]
-
Injection Volume: 10-20 µL.[13]
-
-
Detector Settings:
-
Wavelength: 265 nm for Calcitriol and its related impurities.[13]
-
HPLC-CAD Method
-
Sample Preparation: Similar to the HPLC-UV method, ensuring the final solvent is compatible with the mobile phase.
-
Chromatographic Conditions:
-
Detector Settings:
LC-MS/MS Method
-
Sample Preparation: For biological samples, solid-phase extraction (SPE) may be required to remove interfering substances.[5][6] Derivatization with PTAD is a common step to enhance sensitivity.[5][]
-
Chromatographic Conditions:
-
Detector Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte and derivatization agent.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Source Temperature: Optimized for the specific instrument, typically between 120-150°C.
-
Visualizing the Workflow and Detector Comparison
To better illustrate the processes and relationships, the following diagrams were generated using Graphviz.
Conclusion
The selection of an appropriate detector for Calcitriol Impurity C analysis depends on the specific requirements of the assay.
-
UV detection is a practical and cost-effective choice for routine quality control when impurities have a sufficient chromophore and high sensitivity is not the primary concern.[10][13]
-
Charged Aerosol Detection offers a significant advantage when analyzing unknown impurities or those lacking a UV chromophore, providing a more uniform response that facilitates quantification without specific reference standards.[3][4]
-
Mass Spectrometry is the gold standard for impurity identification and trace-level quantification, offering unparalleled sensitivity and selectivity.[5] It is indispensable during drug development for impurity profiling and structural elucidation.
For comprehensive impurity analysis, a multi-detector approach, such as coupling UV, CAD, and MS, can provide both quantitative and qualitative data, ensuring a thorough characterization of Calcitriol and its related substances.[17]
References
- 1. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. ijbio.com [ijbio.com]
- 6. CN114034777A - LC-MS-MS method for detecting concentration of human plasma calcitriol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. JCI Insight - Spatial detection and consequences of nonrenal calcitriol production as assessed by targeted mass spectrometry imaging [insight.jci.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Development of HPLC-CAD method for simultaneous quantification of nine related substances in ursodeoxycholic acid and identification of two unknown impurities by HPLC-Q-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Guide to Method Transfer for Calcitriol Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in Calcitriol, a potent vitamin D analog, is paramount for ensuring drug safety and efficacy. As analytical technologies evolve, transferring from established methods, such as High-Performance Liquid Chromatography (HPLC), to more advanced techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can offer significant advantages in terms of sensitivity, speed, and specificity. This guide provides a comprehensive comparison of these methodologies, supported by experimental data, to aid in the seamless transfer of analytical methods for Calcitriol impurity analysis.
Method Comparison: HPLC vs. Advanced Chromatographic Techniques
The selection of an analytical method for impurity profiling depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. While traditional HPLC methods have long been the standard, modern techniques present compelling alternatives.
| Parameter | USP HPLC Method | Alternative UHPLC Method | Alternative LC-MS/MS Method |
| Principle | Reverse Phase HPLC with UV detection | Reverse Phase UHPLC with UV/DAD detection | Reverse Phase UPLC coupled with Tandem Mass Spectrometry |
| Typical Column | C18, 4.6 mm x 250 mm, 5 µm | C18, 2.1 mm x 100 mm, < 2 µm | C18, 2.1 mm x 100 mm, < 2 µm |
| Flow Rate | ~1.0 mL/min | ~0.4 mL/min | ~0.2 mL/min |
| Run Time | > 20 minutes[1] | < 10 minutes | < 10 minutes[2] |
| Detection | UV at ~230-265 nm[3][4] | UV/Diode Array Detector | Multiple Reaction Monitoring (MRM) |
| **Linearity (R²) ** | ≥ 0.99 | ≥ 0.999[5] | ≥ 0.999[6] |
| Limit of Detection (LOD) | ~0.02% | 0.04 µg/mL[5] | Down to pg/mL levels[2] |
| Limit of Quantification (LOQ) | ~0.06% | 0.04 µg/mL[5] | Down to pg/mL levels[2] |
| Precision (RSD%) | < 2.0%[1] | Intra-day: ≤1.9%, Inter-day: ≤3.5%[5] | Intra-day & Inter-day: < 15% |
| Accuracy (Recovery %) | Typically 98-102% | >82%[5] | Typically within 15% of nominal values |
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of a successful analytical method transfer. Below are representative protocols for a standard USP HPLC method and a more advanced UPLC-MS/MS method for the analysis of Calcitriol and its impurities.
Protocol 1: USP HPLC Method for Calcitriol Impurities
This method is based on the principles outlined in the United States Pharmacopeia (USP) for Calcitriol analysis.[3]
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve USP Calcitriol Reference Standard (RS) in acetonitrile, followed by dilution with a Tris buffer solution to a final concentration of approximately 100 µg/mL.[3]
-
Test Solution: Prepare the Calcitriol sample in the same manner as the Standard Solution to achieve a similar concentration.[3]
-
System Suitability Solution: Heat a portion of the Standard Solution at 80°C for 30 minutes to induce the formation of pre-calcitriol, a key related substance for system suitability checks.[3]
2. Chromatographic Conditions:
-
Column: L7 packing (C8), 4.6-mm × 25-cm; 5-µm particle size.[3]
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and Tris buffer solution (55:45).[3]
-
Flow Rate: Approximately 1 mL/minute.[3]
-
Column Temperature: 40°C.[3]
-
Detection: UV at 230 nm.[3]
-
Injection Volume: Approximately 50 µL.[3]
3. System Suitability:
-
The relative retention times are approximately 0.9 for pre-calcitriol and 1.0 for calcitriol.[3]
-
The resolution between pre-calcitriol and calcitriol must be not less than 3.5.[3]
-
The relative standard deviation for replicate injections of the Standard preparation should not be more than 2.0%.[1]
4. Data Analysis:
-
Calculate the percentage of each impurity by comparing its peak response to the sum of all peak responses in the chromatogram.
Protocol 2: UPLC-MS/MS Method for Calcitriol Analysis
This method offers higher sensitivity and is particularly useful for analyzing low-level impurities or for bioanalytical studies.[2]
1. Sample Preparation:
-
Plasma Sample Pre-treatment: To 475 µL of plasma, add 25 µL of a standard spiking solution and 20 µL of an internal standard solution (e.g., deuterated Calcitriol). Add 100 µL of 10% ammonia solution and mix well.[6]
-
Extraction: Perform Supported Liquid Extraction (SLE) followed by Solid Phase Extraction (SPE) to purify and concentrate the analyte.[6]
-
Derivatization (Optional but common): To enhance ionization efficiency, samples can be derivatized using an agent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[2]
2. UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm.[2]
-
Mobile Phase: A gradient of Acetonitrile and 4.0 mM Ammonium Trifluoroacetate.[2]
-
Flow Rate: 0.2 mL/minute.[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ionization and Multiple Reaction Monitoring (MRM) mode.[2]
3. Data Analysis:
-
Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizing the Method Transfer Workflow
A successful method transfer requires a structured approach, from initial planning to final reporting. The following diagram illustrates a typical workflow.
Caption: A typical four-phase workflow for analytical method transfer.
Acceptance Criteria for Method Transfer
The establishment of clear, predefined acceptance criteria is a critical component of the method transfer protocol. These criteria ensure that the receiving laboratory can produce results that are equivalent to the transferring laboratory.
| Test Parameter | Suggested Acceptance Criteria |
| Assay | The mean result from the receiving lab should be within ±2% of the mean result from the transferring lab. The overall relative standard deviation (RSD) for all results should be ≤ 2.0%. |
| Known Impurities | For impurities >0.1%, the mean difference between labs should be ≤ 0.05%. For impurities ≤0.1%, the mean difference should be ≤ 0.02%. The receiving lab must be able to meet the validated limit of quantification (LOQ). |
| Precision | The RSD of replicate preparations at the receiving lab should be comparable to that of the transferring lab and within the limits set during method validation. |
| System Suitability | All system suitability criteria (e.g., resolution, tailing factor, theoretical plates) specified in the analytical method must be met by the receiving laboratory. |
It is important to note that these criteria may need to be adjusted based on the specific method, its validated performance, and the specification limits for the impurities.
By carefully considering the comparative performance data, adhering to detailed experimental protocols, and establishing robust acceptance criteria, the transfer of analytical methods for Calcitriol impurity analysis can be executed efficiently and effectively, ensuring the continued quality and safety of the final drug product.
References
- 1. uspbpep.com [uspbpep.com]
- 2. ijbio.com [ijbio.com]
- 3. Calcitriol [drugfuture.com]
- 4. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
- 5. Simultaneous Determination of Vitamins D3 (Calcitriol, Cholecalciferol) and K2 (Menaquinone-4 and Menaquinone-7) in Dietary Supplements by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.thermoscientific.com [apps.thermoscientific.com]
A Proposed Framework for Inter-Laboratory Comparison of Calcitriol Impurity Profiling
Introduction
Calcitriol, the biologically active form of vitamin D3, is a critical therapeutic agent for managing calcium and phosphorus homeostasis.[1] Due to its high potency and sensitivity to light, heat, and oxidation, rigorous control of impurities is essential to ensure its safety and efficacy.[2] An inter-laboratory comparison is a vital exercise to establish the reproducibility and reliability of analytical methods used for impurity profiling. While no public data from a direct inter-laboratory comparison for calcitriol impurity profiling is currently available, this guide proposes a comprehensive framework for conducting such a study. This document is intended for researchers, scientists, and drug development professionals to design and execute a robust inter-laboratory study.
Data Presentation: Standardized Reporting Tables
To ensure uniformity and facilitate objective comparison of results from participating laboratories, all quantitative data should be summarized in the following standardized tables.
Table 1: Laboratory Participant Information
| Laboratory ID | Country | Analytical Technique Used | Instrument Manufacturer & Model |
| Lab-01 | |||
| Lab-02 | |||
| Lab-03 | |||
| ... |
Table 2: System Suitability Test (SST) Results for HPLC Analysis
| Laboratory ID | Resolution (Calcitriol & Pre-Calcitriol) | Tailing Factor (Calcitriol) | Theoretical Plates (Calcitriol) | %RSD of 6 Injections |
| Lab-01 | ||||
| Lab-02 | ||||
| Lab-03 | ||||
| ... |
Table 3: Quantitative Analysis of Known Calcitriol Impurities in Blinded Samples
| Laboratory ID | Sample ID | Impurity A (%) | Impurity B (%) | Impurity C (%) | Total Impurities (%) |
| Lab-01 | A | ||||
| B | |||||
| Lab-02 | A | ||||
| B | |||||
| Lab-03 | A | ||||
| B | |||||
| ... | ... |
Experimental Protocols
A standardized protocol is crucial for a successful inter-laboratory comparison. The following high-performance liquid chromatography (HPLC) method is based on established pharmacopoeial procedures and scientific literature.
1. Materials and Reagents:
-
Calcitriol Reference Standard (RS)
-
Calcitriol Impurity Reference Standards (e.g., Calcitriol EP Impurity A, B, C)[1][3][4]
-
Blinded samples of Calcitriol containing varying levels of impurities, prepared and distributed by a coordinating laboratory.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Tris(hydroxymethyl)aminomethane
-
Phosphoric acid
2. Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm (or equivalent)[5]
-
Mobile Phase: A mixture of water, acetonitrile, and methanol. A gradient elution may be employed to achieve optimal separation of all impurities.[6][7] For example, a mixture of 1 volume of ammonia, 200 volumes of water, and 800 volumes of acetonitrile has been reported.[5] A buffer such as Tris buffer solution (pH 7.0-7.5) can also be used.[8]
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 40 °C[8]
-
Detection Wavelength: 265 nm[5]
-
Injection Volume: 50 µL[5]
3. Solution Preparation:
-
Diluent: Methanol[5]
-
Standard Preparation: Prepare a stock solution of Calcitriol RS in the diluent. Further dilute to a working concentration (e.g., 0.0124 mg/mL).[5]
-
Impurity Stock Solution: Prepare a stock solution containing known concentrations of each impurity reference standard.
-
System Suitability Solution: A solution containing both Calcitriol RS and a key impurity (e.g., pre-calcitriol) to verify system performance.[8]
-
Sample Preparation: Accurately weigh and dissolve the blinded Calcitriol sample in the diluent to achieve a known concentration.
4. System Suitability: Before analysis, the system suitability must be verified. The following criteria should be met:
-
The resolution between the calcitriol and pre-calcitriol peaks should be not less than 3.5.[8]
-
The column efficiency should be not less than 10,000 theoretical plates for the calcitriol peak.[8]
-
The relative standard deviation (%RSD) for replicate injections of the standard solution should be not more than 1.0%.[8]
5. Data Analysis: Calculate the percentage of any individual impurity in the portion of Calcitriol taken by the formula: 100(ri / rs), where ri is the peak response of any individual impurity and rs is the sum of the responses of all the peaks.[8]
Mandatory Visualizations
Caption: Workflow for the proposed inter-laboratory comparison study of calcitriol impurity profiling.
Caption: Simplified signaling pathway of Calcitriol in a target cell.
References
- 1. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. pharmadekho.com [pharmadekho.com]
- 6. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 7. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 8. uspbpep.com [uspbpep.com]
Safety Operating Guide
Proper Disposal of Calcitriol Impurity C: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Calcitriol Impurity C, a substance requiring careful handling in research and development settings. The following procedures are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with this compound.
Understanding the Hazards
Calcitriol Impurity C is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Therefore, it must be handled with appropriate personal protective equipment (PPE) and disposed of as hazardous waste in accordance with local, state, and federal regulations. The chemical, physical, and toxicological properties of this compound have not been fully investigated, warranting a cautious approach.
Quantitative Data
The following table summarizes key quantitative data for Calcitriol Impurity C.
| Property | Value |
| Molecular Formula | C₃₅H₄₉N₃O₅ |
| Molecular Weight | 591.78 g/mol |
| Storage (Lyophilized) | Stable for 36 months at -20°C, desiccated.[1] |
| Storage (In Solution) | Use within 1 month at -20°C to prevent loss of potency.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of Calcitriol Impurity C and associated contaminated materials.
3.1. Personal Protective Equipment (PPE)
Before handling Calcitriol Impurity C, ensure the following PPE is worn:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
3.2. Waste Segregation and Collection
Proper segregation of waste is crucial to prevent accidental exposure and ensure compliant disposal.
-
Solid Waste:
-
Place all solid waste, including unused or expired Calcitriol Impurity C powder, contaminated weighing paper, pipette tips, and vials, into a designated, puncture-resistant container with a secure lid.
-
This container must be clearly labeled as "Hazardous Waste" and include the chemical name "Calcitriol Impurity C".
-
-
Liquid Waste:
-
Collect all liquid waste, such as solutions containing Calcitriol Impurity C and contaminated solvents, in a designated, leak-proof, and sealable container.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "Calcitriol Impurity C" and its approximate concentration.
-
-
Sharps:
-
Dispose of any contaminated needles, syringes, or other sharp objects in a designated sharps container that is puncture-resistant and leak-proof.
-
3.3. Storage of Hazardous Waste
-
Store all hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or spills.
3.4. Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through a licensed hazardous waste management company.
-
Incineration is the preferred method for the disposal of hazardous pharmaceutical waste.
-
Do not dispose of Calcitriol Impurity C down the drain or in regular trash.
Decontamination Procedures
All equipment and surfaces that have come into contact with Calcitriol Impurity C must be thoroughly decontaminated.
-
Prepare a cleaning solution (e.g., a suitable laboratory detergent or a 10% bleach solution). For bleach solutions, prepare them fresh daily.
-
Wearing appropriate PPE, wipe down all contaminated surfaces and equipment.
-
For bleach solutions, allow for an appropriate contact time before wiping the surface dry.
-
Collect all cleaning materials, such as wipes and absorbent pads, and dispose of them as hazardous solid waste.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and restrict access to the affected area.
-
Wearing appropriate PPE, cover the spill with an absorbent material to contain it.
-
For solid spills, gently sweep the material into a hazardous waste container.
-
For liquid spills, use absorbent pads to soak up the material and place them in a hazardous waste container.
-
Decontaminate the spill area as described in the decontamination procedures.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a general workflow for handling potent compounds in a laboratory setting and the signaling pathway of Calcitriol.
Caption: A logical workflow for the safe handling and disposal of potent compounds.
Caption: Simplified diagram of the Calcitriol signaling pathway.
References
Personal protective equipment for handling Impurity C of Calcitriol
Essential Safety and Handling of Calcitriol Impurity C
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients and their impurities is paramount. This document provides immediate and essential safety and logistical information for the handling of Calcitriol Impurity C, a substance that requires careful management in a laboratory setting. The following procedural guidance is designed to answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling.
Hazard Identification and Personal Protective Equipment
Calcitriol Impurity C is classified with several hazards that necessitate the use of appropriate personal protective equipment (PPE). According to its Safety Data Sheet (SDS), the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. The parent compound, Calcitriol, is noted to be fatal if swallowed, fatal in contact with skin, and fatal if inhaled[2]. Therefore, a stringent approach to PPE is required.
Recommended Personal Protective Equipment (PPE) for Handling Calcitriol Impurity C:
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Nitrile gloves are recommended. Double gloving should be considered, especially for prolonged handling. Gloves must be inspected before use and replaced immediately if contaminated. Hands should be washed thoroughly after glove removal[3][4][5]. |
| Eye and Face Protection | Safety Glasses/Goggles | Wear tightly fitting safety goggles with side-shields. A face shield may be required if there is a splash hazard[1][5][6]. |
| Skin and Body Protection | Laboratory Coat | A disposable laboratory coat or a coverall of low permeability is recommended. Lab coats should be fully buttoned[3][4]. |
| Respiratory Protection | Respirator | An air-purifying respirator with a HEPA filter should be used, especially when handling the substance as a powder or if there is a risk of aerosolization. Use should be in a well-ventilated area or a ventilated enclosure[3][4][5]. |
Standard Operating Procedure for Handling Calcitriol Impurity C
This protocol outlines the essential steps for safely handling Calcitriol Impurity C in a laboratory setting, from preparation to disposal.
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure[3][5].
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Before handling, ensure all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Weighing: When weighing the solid compound, do so in a ventilated balance enclosure to prevent the generation of dust[3].
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If procedures have the potential for aerosolization (e.g., vortexing), they should be conducted within a containment system[3].
-
General Handling: Avoid all personal contact, including inhalation and contact with skin and eyes[3]. Do not eat, drink, or smoke in the handling area[1].
3. Spill Management:
-
Minor Spills: For small spills of the solid, avoid generating dust. Use a dry clean-up procedure, such as vacuuming with a HEPA-filtered vacuum or gently sweeping after dampening with water. Place the waste in a suitable, labeled container for disposal[3].
-
Major Spills: In the event of a large spill, evacuate the area and alert emergency responders[3].
4. Disposal:
-
Dispose of waste material, including contaminated PPE and cleaning materials, as hazardous waste in accordance with local, state, and federal regulations[3][7].
-
Do not allow the substance to enter drains or waterways, as it is very toxic to aquatic life[3].
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of Calcitriol Impurity C, from initial preparation to final disposal, highlighting critical safety checkpoints.
Caption: Workflow for Safe Handling of Calcitriol Impurity C.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. targetmol.com [targetmol.com]
- 7. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
